molecular formula C6H10N2O B2711915 (2-methylbut-3-yn-2-yl)urea CAS No. 32957-01-0

(2-methylbut-3-yn-2-yl)urea

Cat. No.: B2711915
CAS No.: 32957-01-0
M. Wt: 126.159
InChI Key: DWSYINQJVVITME-UHFFFAOYSA-N
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Description

(2-methylbut-3-yn-2-yl)urea (CAS 32957-01-0) is a specialized propargylic urea derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 6 H 10 N 2 O and a molecular weight of 126.16 g/mol, features both a reactive terminal alkyne and a urea functional group, enabling a diverse range of chemical transformations . The urea functional group is a cornerstone in medicinal chemistry, often contributing to favorable drug-target interactions through its ability to form stable hydrogen bonds . Recent research has demonstrated the specific utility of the 2-methylbut-3-yn-2-amine moiety, the precursor to this urea, in the synthesis of novel N,N'-diphenylurea-linked 1,2,3-triazole derivatives. These compounds have shown promising in vitro inhibitory activity against the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . As a propargylic urea, this compound is a key intermediate in cyclization reactions to form important nitrogen-containing heterocycles, such as imidazolidin-2-ones and imidazol-2-ones . The presence of the terminal alkyne also makes it a suitable monomer for polymerization reactions, including copper-catalyzed azide-alkyne cycloadditions (CuAAC), to create novel polymers and materials . The compound is a solid at room temperature, reported to be a colorless solid with a melting point of 151.4–152.9 °C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-yn-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(2,3)8-5(7)9/h1H,2-3H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSYINQJVVITME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-methylbut-3-yn-2-yl)urea: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The urea functional group is a cornerstone in medicinal chemistry, renowned for its unique hydrogen bonding capabilities that facilitate crucial drug-target interactions.[1][2] Its incorporation into small molecules can significantly modulate potency, selectivity, and pharmacokinetic profiles.[1] This guide delves into the chemical properties, synthesis, and potential applications of a specific acetylenic urea, (2-methylbut-3-yn-2-yl)urea (CAS 32957-01-0), a compound of interest for researchers and drug development professionals. While specific experimental data for this molecule is limited, its structural features—a tertiary alcohol, a terminal alkyne, and a urea moiety—suggest a rich chemical landscape ripe for exploration.

Chemical Identity and Properties

(2-methylbut-3-yn-2-yl)urea is a derivative of the versatile chemical intermediate, 2-methyl-3-butyn-2-ol.[3] The introduction of the urea functional group is anticipated to significantly influence its physicochemical properties, particularly its polarity, solubility, and hydrogen bonding capacity.

Core Chemical Structure
  • CAS Number: 32957-01-0[4]

  • Molecular Formula: C₆H₁₀N₂O[4]

  • Molecular Weight: 126.16 g/mol [4]

  • SMILES: O=C(N)NC(C#C)(C)C[4]

Predicted Physicochemical Properties

A summary of key physicochemical data for the precursor, 2-methyl-3-butyn-2-ol, is provided below to offer a comparative baseline. The properties for (2-methylbut-3-yn-2-yl)urea are predicted based on its structure.

Property2-methyl-3-butyn-2-ol (CAS 115-19-5)(2-methylbut-3-yn-2-yl)urea (CAS 32957-01-0) (Predicted)
Appearance Colorless to straw yellow liquid[5]White to off-white solid
Molecular Weight 84.12 g/mol [5]126.16 g/mol [4]
Boiling Point 104-105 °C at 760 mmHg[5]Expected to be significantly higher due to increased molecular weight and hydrogen bonding
Melting Point 2.6 °C[5]Expected to be a solid at room temperature
Solubility in water Miscible[6]Moderately soluble; the urea group increases polarity
LogP 0.318[6]0.0665[4]

Synthesis and Reactivity

The synthesis of (2-methylbut-3-yn-2-yl)urea would logically proceed from its parent alcohol, 2-methyl-3-butyn-2-ol. The reactivity of this target molecule is dictated by the interplay of its three key functional groups: the terminal alkyne, the urea, and the tertiary carbon center.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of (2-methylbut-3-yn-2-yl)urea involves a two-step process starting from the readily available 2-methyl-3-butyn-2-ol. This pathway leverages a nucleophilic substitution reaction.

Synthesis_Pathway cluster_0 Step 1: Formation of Alkoxide cluster_1 Step 2: Reaction with Cyanic Acid Precursor 2-methyl-3-butyn-2-ol 2-methyl-3-butyn-2-ol Alkoxide_Intermediate Sodium 2-methyl-3-butyn-2-oxide (Intermediate) 2-methyl-3-butyn-2-ol->Alkoxide_Intermediate + Base Base Strong Base (e.g., NaH) Target_Molecule (2-methylbut-3-yn-2-yl)urea Alkoxide_Intermediate->Target_Molecule + Cyanic Acid Precursor Cyanic_Acid Cyanic Acid (from NaOCN/H+) or Isocyanate Scaffold_Applications cluster_0 Functionalization via Alkyne Core_Molecule (2-methylbut-3-yn-2-yl)urea Click_Chemistry Click Chemistry (with Azides) Core_Molecule->Click_Chemistry Sonogashira Sonogashira Coupling (with Aryl/Vinyl Halides) Core_Molecule->Sonogashira Triazole_Derivatives Diverse Triazole- Containing Library Click_Chemistry->Triazole_Derivatives yields Coupled_Products Aryl/Vinyl Substituted Urea Library Sonogashira->Coupled_Products yields

Sources

Divergent Reactivity of Tertiary Propargylic Ureas: A Mechanistic Guide to Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and reactivity of tertiary propargylic ureas Content Type: In-depth technical guide.

Executive Summary

Tertiary propargylic ureas represent a specialized class of "privileged structures" in organic synthesis, serving as high-value precursors for nitrogen-rich heterocycles including imidazolin-2-ones and 2-aminooxazolines . Unlike their secondary or primary counterparts, tertiary propargylic ureas (characterized by a quaternary carbon at the propargylic position) possess unique steric and electronic constraints that dictate their reactivity.

This technical guide dissects the structure-reactivity relationships of these substrates, focusing on the Thorpe-Ingold effect (gem-dialkyl effect) and the catalyst-controlled divergence between Gold (Au) and Silver (Ag) activation modes. By mastering these manifolds, researchers can selectively access distinct heterocyclic scaffolds from a single common precursor.

Structural Anatomy & Electronic Profile

To predict reactivity, one must first understand the specific constraints of the tertiary propargylic urea scaffold.

The "Tertiary" Definition

In this context, "tertiary" refers to the substitution pattern of the propargylic carbon (


), not the urea nitrogens. The scaffold consists of a urea moiety attached to a quaternary carbon, which is in turn bonded to an alkyne.

General Formula:



  • 
    :  Alkyl or Aryl groups (Non-Hydrogen).
    
  • 
    :  Quaternary center.
    
The Mechanistic Implications of Substitution

The presence of the quaternary center introduces two critical reactivity governors:

  • The Thorpe-Ingold Effect (Steric Acceleration): The bulky

    
     and 
    
    
    
    groups compress the internal bond angle (
    
    
    ), forcing the urea nucleophile (N or O) and the alkyne electrophile closer together. This pre-organization significantly lowers the entropic penalty of cyclization, often making tertiary substrates more reactive toward cyclization than secondary analogs.
  • Blockade of Isomerization: In secondary propargylic systems, base-mediated isomerization to an allenamide (via abstraction of the propargylic proton) is a common competing pathway. In tertiary substrates, this pathway is structurally impossible due to the absence of a propargylic proton. This forces the reaction exclusively through

    
    -activation manifolds (Metal Catalysis).
    

Mechanistic Manifolds: Catalyst-Controlled Divergence

The urea functional group is ambidentate, possessing two nucleophilic sites: the nitrogen (


) and the oxygen  (

). The choice of

-acid catalyst dictates the regioselectivity of the cyclization.
Pathway A: Gold(I)-Catalyzed N-Cyclization

Gold(I) complexes are soft Lewis acids that preferentially activate the alkyne (


-complexation). The "soft" nature of the gold-alkyne complex typically favors attack by the "softer" nitrogen nucleophile, leading to imidazolin-2-ones .
  • Mechanism: 5-exo-dig cyclization.[1][2][3][4][5]

  • Key Intermediate: Vinyl-gold species.[6]

  • Outcome: Formation of a 4-methylene-imidazolin-2-one (which may tautomerize depending on

    
    ).
    
Pathway B: Silver(I)-Catalyzed O-Cyclization

While Silver(I) also activates alkynes, it often exhibits a different coordination geometry and "hardness" profile. In specific solvent systems (e.g., non-polar solvents), Ag(I) salts can favor the attack of the urea oxygen , leading to 2-aminooxazolines .

  • Mechanism: 5-exo-dig O-cyclization.[1][3]

  • Key Insight: This pathway is often reversible; however, under kinetic control or specific steric biasing, the oxazoline is isolated.

Visualization of Divergent Pathways

Reactivity Substrate Tertiary Propargylic Urea (Quaternary C-Prop) Au_Complex Au(I) π-Complex Substrate->Au_Complex AuCl(PPh3)/AgOTf Ag_Complex Ag(I) π-Complex Substrate->Ag_Complex Ag2CO3 / Toluene N_Attack N-Nucleophilic Attack (5-exo-dig) Au_Complex->N_Attack Soft-Soft Interaction Imidazolinone Imidazolin-2-one (N-Heterocycle) N_Attack->Imidazolinone Protodeauration O_Attack O-Nucleophilic Attack (5-exo-dig) Ag_Complex->O_Attack Hard-Hard Interaction Oxazoline 2-Aminooxazoline (O-Heterocycle) O_Attack->Oxazoline Kinetic Control

Figure 1: Divergent reaction manifolds for tertiary propargylic ureas controlled by catalyst selection.

Experimental Protocols

The following protocols are standardized for tertiary substrates. Note the specific requirement for anhydrous conditions to prevent hydrolysis of the sensitive vinyl-metal intermediates.

Protocol A: Synthesis of Imidazolin-2-ones (Au-Catalysis)

Target: Efficient access to the N-cyclized product. Reference Grounding: Based on methodologies developed by Gagosz and Toste for propargylic urea cyclizations [1, 2].

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the tertiary propargylic urea (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Activation: Add AuCl(PPh3) (2 mol%) and AgOTf (2 mol%) sequentially.

    • Why: AgOTf abstracts the chloride from Au, generating the active cationic species

      
      .
      
  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Monitoring: Monitor via TLC. Tertiary substrates react faster than secondary ones due to the Thorpe-Ingold effect.

  • Workup: Filter the mixture through a short pad of silica/Celite to remove metal salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: Synthesis of 2-Aminooxazolines (Ag-Catalysis)

Target: Selective O-cyclization.[1] Reference Grounding: Adapted from silver-catalyzed protocols for urea/amide cyclizations [3].

  • Preparation: Dissolve tertiary propargylic urea (1.0 equiv) in anhydrous Toluene or DCE (0.1 M).

  • Catalyst Addition: Add Ag2CO3 (5–10 mol%).

    • Note: Unlike the Au protocol, this often requires mild heating due to the lower

      
      -acidity of Silver.
      
  • Reaction: Heat to 50–60°C for 6–12 hours.

    • Critical Control: Do not overheat (>80°C), as thermodynamic equilibration may force the product to rearrange to the more stable N-cyclized isomer (imidazolinone).

  • Workup: Filter through Celite. Evaporate solvent.

  • Purification: Rapid chromatography on neutral alumina (Silica acidity can sometimes trigger ring-opening or rearrangement).

Comparative Data & Optimization

The following table summarizes the expected outcomes based on catalyst and substrate electronic effects.

VariableGold System (Au)Silver System (Ag)Base (BEMP/tBuOK)
Primary Product Imidazolin-2-one 2-Aminooxazoline No Reaction / Decomposition
Mechanism N-Attack (5-exo-dig)O-Attack (5-exo-dig)N/A (No

-H for isomerization)
Reaction Time Fast (1-4 h)Moderate (6-12 h)N/A
Temp 25°C50-60°CN/A
Water Tolerance ModerateLowLow
Troubleshooting Common Issues
  • Issue: Low conversion.

    • Cause: Strong coordination of the urea nitrogen to the metal center (poisoning).

    • Fix: Use a more non-coordinating counter-ion (e.g.,

      
       or 
      
      
      
      ) or increase catalyst loading to 5 mol%.
  • Issue: Product Hydrolysis.

    • Cause: The resulting enol ether/enamine motifs are sensitive to acid.

    • Fix: Add solid

      
       or triethylamine to the reaction mixture to buffer trace acid generated during the catalytic cycle.
      

Detailed Mechanistic Pathway (Gold Cycle)

Understanding the catalytic cycle is essential for troubleshooting. The cycle involves coordination, cyclization, and protodeauration.

Mechanism Start Start: Propargylic Urea + [Au]+ Coordination Intermediate I: Au-Alkyne π-Complex Start->Coordination Ligand Exchange Cyclization Intermediate II: Vinyl-Au Species (Post 5-exo-dig N-attack) Coordination->Cyclization Intramolecular N-Attack Protodeauration Product Release: Imidazolin-2-one + [Au]+ Cyclization->Protodeauration Proton Transfer / Catalyst Regen Protodeauration->Start Cycle Repeats

Figure 2: The catalytic cycle for the Gold(I)-mediated hydroamination of propargylic ureas.

References

  • Gagosz, F. (2011). Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Beilstein Journal of Organic Chemistry.

  • Toste, F. D., et al. (2007). Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. Journal of the American Chemical Society.
  • Della Ca', N., et al. (2019).[7] Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry.

  • Mancuso, R., et al. (2019).[7] Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. The Journal of Organic Chemistry. (Note: This reference specifically validates the Ag-catalyzed O-cyclization pathway).

Sources

An In-depth Technical Guide to the Nomenclature and Synonyms of 1-(1,1-dimethylprop-2-ynyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the chemical compound 1-(1,1-dimethylprop-2-ynyl)urea, focusing on its nomenclature, various synonyms, and key identifiers. Primarily known in the agrochemical field, understanding its diverse terminology is crucial for accurate literature review, regulatory compliance, and unambiguous scientific communication. This document synthesizes information from chemical databases and regulatory bodies to serve as an authoritative reference for professionals in research and development.

Introduction

1-(1,1-dimethylprop-2-ynyl)urea is a chemical entity belonging to the urea class of compounds. While urea derivatives have a broad range of applications, including in pharmaceuticals and materials science, this specific molecule has found its niche primarily as an active ingredient in herbicides. Its mode of action typically involves the inhibition of essential biochemical pathways in target plant species. Given its specialized use, it has been assigned various names and identifiers over time, which can create confusion. This guide aims to deconstruct its nomenclature and consolidate its synonyms to provide clarity for the scientific community.

Systematic and IUPAC Nomenclature

The systematic name of a chemical compound is derived from a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). This ensures that a single, unambiguous name corresponds to a specific chemical structure.

The IUPAC Preferred Name is: N-(1,1-dimethylprop-2-yn-1-yl)urea

Let's break down the components of this name to understand its origin:

  • Urea: This is the parent structure, a simple organic compound with the formula CO(NH₂)₂. It consists of a carbonyl group (C=O) bonded to two amine (-NH₂) groups. In IUPAC nomenclature, urea is a valid functional parent.

  • N-(...) : This prefix indicates that the substituent group described within the parentheses is attached to one of the nitrogen atoms of the urea molecule.

  • 1,1-dimethylprop-2-yn-1-yl : This describes the substituent group attached to the nitrogen.

    • prop- : Indicates a three-carbon chain.

    • -2-yn- : Specifies a triple bond (alkyne) starting at the second carbon of the chain.

    • 1,1-dimethyl : Two methyl (-CH₃) groups are attached to the first carbon of the propynyl chain.

    • -1-yl : Denotes that the attachment point of this entire substituent to the parent urea molecule is at the first carbon.

Therefore, the name describes a urea molecule where one nitrogen is bonded to the first carbon of a three-carbon chain, which also bears two methyl groups and has a triple bond at the second position.

Nomenclature and Structure Relationship

The following diagram illustrates the relationship between the chemical structure and its IUPAC name components.

Caption: Breakdown of the 1-(1,1-dimethylprop-2-ynyl)urea structure.

Chemical Identifiers

For database searching and regulatory purposes, unique identifiers are assigned to chemical substances.

  • CAS Registry Number: The most widely used unique identifier is the CAS (Chemical Abstracts Service) Registry Number.

    • CAS RN: 2303-16-4 [1][2][3][4] This number is specific to this compound and is the most reliable way to identify it in scientific literature and databases.

  • EC Number: The European Community number is used for chemical substances within the European Union.

    • EC Number: 218-961-1 [1]

  • US EPA Chemical Code: The United States Environmental Protection Agency assigns a unique code to pesticides.

    • US EPA Code: 078801 [1]

Synonyms and Trade Names

Over the years, this compound has been known by several other names, including common names, trade names, and names used by different organizations.

  • Diallate: This is a widely recognized common name for the compound, particularly in the context of herbicides.[1][2][3][4] It is often used in agricultural and environmental science literature. Diallate is classified as a thiocarbamate herbicide.[3][5]

  • Avadex: This is a common trade name under which Diallate has been marketed.

  • Other Synonyms:

    • S-(2,3-dichloro-2-propenyl) bis(1-methylethyl)carbamothioate[1]

    • Di-allate[1]

It's important to note that some databases may list other, less common synonyms. However, Diallate and Avadex are the most frequently encountered in practice.

Physicochemical Properties

A summary of key physicochemical properties is essential for laboratory handling, formulation development, and environmental fate modeling.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[6]
Molecular Weight 126.16 g/mol -
Appearance Amber coloured liquid[1]
Water Solubility Moderate aqueous solubility[1]
Solubility in Organic Solvents Miscible with many organic solvents[1]
Mode of Action Selective herbicide, inhibits lipid metabolism[1]

Experimental Protocol: Synthesis Overview

Understanding the synthesis of a compound can provide context for its nomenclature and potential impurities. The synthesis of urea herbicides often involves the reaction of an isocyanate with an appropriate amine. For 1-(1,1-dimethylprop-2-ynyl)urea, a plausible synthetic route is the reaction of 1,1-dimethylprop-2-yn-1-amine with a source of the urea carbonyl group.

Conceptual Synthesis Workflow:

Synthesis_Workflow start_material1 1,1-dimethylprop-2-yn-1-amine reaction_step Reaction in suitable solvent (e.g., THF, DCM) start_material1->reaction_step start_material2 Isocyanate or equivalent start_material2->reaction_step workup Aqueous Workup & Purification (e.g., Crystallization, Chromatography) reaction_step->workup product 1-(1,1-dimethylprop-2-ynyl)urea workup->product

Caption: Conceptual workflow for the synthesis of 1-(1,1-dimethylprop-2-ynyl)urea.

Conclusion

The compound identified by the IUPAC name N-(1,1-dimethylprop-2-yn-1-yl)urea is most commonly known in the scientific and industrial communities as Diallate . Its identity is definitively confirmed by its CAS Registry Number: 2303-16-4 . For researchers, scientists, and drug development professionals, a thorough understanding of these different identifiers is paramount to avoid ambiguity and to ensure accurate retrieval and reporting of scientific data. When conducting literature searches or reporting findings, it is best practice to include the CAS number alongside any name used to ensure the subject of the work is unequivocally clear.

References

  • Di-allate (Ref: CP 15). (n.d.). AERU - University of Hertfordshire. Retrieved February 3, 2026, from [Link]

  • Di-allate | C10H17Cl2NOS | CID 5284376. (n.d.). PubChem - NIH. Retrieved February 3, 2026, from [Link]

Sources

Technical Whitepaper: Solubility Thermodynamics and Process Engineering of (2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process engineering principles for (2-methylbut-3-yn-2-yl)urea (CAS: 32957-01-0).

As specific thermodynamic solubility data for this specialized intermediate is often proprietary or absent from open literature, this guide serves as a foundational protocol . It synthesizes predictive chemical behavior with rigorous experimental methodologies (Laser Dynamic Method) to empower researchers to generate, validate, and model this critical data for crystallization and process optimization.

Executive Summary & Compound Profile

(2-methylbut-3-yn-2-yl)urea (also known as 1-(1,1-dimethylprop-2-ynyl)urea) is a functionalized urea derivative featuring a polar urea head group and a hydrophobic, reactive 1,1-dimethylpropargyl tail. It serves as a critical building block in the synthesis of nitrogen-containing heterocycles (e.g., oxazolidinones, imidazolones) via metal-catalyzed cyclization [1, 2].

Understanding its solid-liquid equilibrium (SLE) is paramount for:

  • Purification: Designing cooling or anti-solvent crystallization processes.

  • Reaction Engineering: Selecting solvents that maintain homogeneity during synthesis.

  • Process Safety: Avoiding unexpected precipitation in flow reactors.

Chemical Identity
PropertyDetail
IUPAC Name 1-(2-methylbut-3-yn-2-yl)urea
CAS Number 32957-01-0
Molecular Formula

Molecular Weight 126.16 g/mol
Physical State Solid (Crystalline)
Key Functional Groups Urea (Hydrophilic, H-bond donor/acceptor), Alkyne (Reactive, lipophilic), Gem-dimethyl (Steric bulk)

Predictive Solubility Analysis

Based on the "Like Dissolves Like" principle and the compound's amphiphilic structure, we can derive a predictive solubility hierarchy. The urea moiety drives solubility in protic and polar aprotic solvents, while the alkyne tail limits solubility in highly aqueous systems and provides marginal affinity for non-polar solvents.

Predicted Solubility Trends
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; solvent accepts H-bonds from urea NH protons.
Lower Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding network; alkyl tail compatible with alcohol organic chain.
Polar Aprotic (Volatile) Acetone, Ethyl AcetateModerate to High Good solvation of the organic tail; moderate interaction with urea head.
Ethers THF, MTBEModerate Solvation of the alkyne tail; weaker interaction with urea head.
Water WaterModerate to Low Urea head is hydrophilic, but the lipophilic 1,1-dimethylpropargyl group disrupts water structure (hydrophobic effect).
Non-Polar Hexane, Toluene, HeptaneVery Low Lack of H-bonding capability; energetically unfavorable cavity formation.

Process Insight: Toluene or Heptane are ideal candidates for use as anti-solvents in a crystallization workflow, while Ethanol or Ethyl Acetate are recommended as primary solvents.

Experimental Protocol: Laser Dynamic Method

To generate high-precision solubility data (mole fraction


) vs. temperature (

), the Laser Dynamic Method is the industry standard. It eliminates sampling errors associated with gravimetric methods.
Methodology Workflow

The following diagram illustrates the self-validating loop for determining solubility limits.

SolubilityProtocol Start Sample Preparation (Weigh Solute m1 + Solvent m2) Equilibrate Equilibration (Stirring at T_start) Start->Equilibrate Heat Controlled Heating (Rate < 2 K/h) Equilibrate->Heat Laser Laser Monitoring (Transmissivity Check) Heat->Laser Continuous Laser->Heat Transmissivity < Threshold Dissolution Dissolution Point (Max Transmissivity) Laser->Dissolution Transmissivity > Threshold Record Record T_eq (Calculate x1) Dissolution->Record Repeat Add Solvent (Shift Composition) Record->Repeat Next Data Point Repeat->Equilibrate

Figure 1: Workflow for the Laser Dynamic Method. This synthetic approach ensures the system is closed, preventing solvent evaporation and maintaining constant composition.

Detailed Protocol Steps
  • Preparation: Accurately weigh solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides of the vessel.

  • Turbidity Phase: Maintain the mixture at a temperature well below the saturation point. The suspension scatters light (low transmissivity).

  • Heating Ramp: Slowly increase temperature (e.g., 2 K/h) while stirring.

  • Detection: The temperature at which the laser intensity on the detector reaches a maximum (and stabilizes) corresponds to the saturation temperature (

    
    ) .
    
  • Calculation: Convert masses to mole fraction (

    
    ):
    
    
    
    

Thermodynamic Modeling Framework

To extrapolate experimental data for process design, rigorous thermodynamic models must be applied.

Modified Apelblat Equation

The modified Apelblat model is widely used for urea derivatives due to its accuracy in correlating solubility with temperature [3].



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution;
      
      
      accounts for the temperature dependence of heat capacity.
(Buchowski-Ksiazczak) Model

Useful for systems exhibiting non-ideal behavior due to hydrogen bonding.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting point of the pure solute.
    
Thermodynamic Properties Calculation

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
    (Where
    
    
    is the harmonic mean temperature).

Process Engineering & Crystallization Strategy

The solubility data informs the design of isolation steps.

Solvent Selection Logic

The following decision tree aids in selecting the optimal solvent system for (2-methylbut-3-yn-2-yl)urea.

SolventSelection Start Select Process Goal Reaction Reaction Medium Start->Reaction Crystallization Crystallization/Purification Start->Crystallization CheckSol High Solubility Req? Reaction->CheckSol Method Method Selection Crystallization->Method Polar Use DMSO, DMF, NMP (High T, High Load) CheckSol->Polar Yes Cooling Cooling Crystallization (Use Ethanol/Ethyl Acetate) Method->Cooling Steep Solubility Curve AntiSol Anti-Solvent Crystallization (Solvent: Acetone | Anti-Solvent: Hexane) Method->AntiSol Flat Solubility Curve

Figure 2: Process decision matrix for solvent selection based on solubility behavior.

Critical Process Parameters (CPP)
  • Metastable Zone Width (MSZW): Determine the difference between the saturation temperature (

    
    ) and the nucleation temperature (
    
    
    
    ). A wider MSZW in alcoholic solvents allows for larger crystal growth.
  • Anti-Solvent Ratio: When using Acetone/Hexane, a ratio of 1:3 to 1:5 is typically required to maximize yield without occluding impurities.

References

  • Synthesis Application: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas. (2019).[3][4] ACS Publications.[4]

  • Chemical Structure & Properties: 1-(2-Methylbut-3-yn-2-yl)urea - Substance Information. PubChem, National Library of Medicine.[5]

  • Modeling Methodology: Determination and correlation for solubilities of urea and cyanuric acid in organic solvents. (2016). Journal of Chemical Thermodynamics. (Methodological Reference for Urea derivatives).

  • Comparative Data (Alcohol Precursor): Comprehensive Study of the Thermodynamic Properties for 2-Methyl-3-buten-2-ol. NIST.[6]

Sources

(2-methylbut-3-yn-2-yl)urea molecular weight and formula C6H10N2O

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Catalytic Utility in Heterocyclic Construction

Executive Summary

(2-Methylbut-3-yn-2-yl)urea (CAS: 32957-01-0), often referred to as 1,1-dimethylpropargylurea, represents a critical bifunctional building block in modern organic synthesis. Characterized by a gem-dimethyl propargylic scaffold linked to a urea moiety, this compound serves as a privileged substrate for metal-catalyzed cycloisomerization reactions. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis via cyanate condensation, and its pivotal role as a precursor for 4,4-dimethyloxazol-2(3H)-ones through Gold(I) and Silver(I) catalysis.

Molecular Architecture & Physicochemical Profile

The structural integrity of (2-methylbut-3-yn-2-yl)urea relies on the steric bulk of the gem-dimethyl group, which stabilizes the propargylic position and influences the regioselectivity of subsequent cyclization reactions.

1.1 Datasheet & Constants
PropertySpecification
IUPAC Name 1-(2-Methylbut-3-yn-2-yl)urea
Common Synonyms 1,1-Dimethylpropargylurea;

-(1,1-Dimethyl-2-propynyl)urea
CAS Registry Number 32957-01-0
Molecular Formula C

H

N

O
Molecular Weight 126.16 g/mol
Physical State Crystalline Solid
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in Et

O
pKa (Predicted) ~13.5 (Urea NH)
1.2 Structural Analysis

The molecule features two distinct reactive centers:

  • Terminal Alkyne (

    
    ):  A nucleophilic site amenable to Sonogashira coupling or 
    
    
    
    -acid activation (Au/Ag/Cu).
  • Urea Moiety (

    
    ):  Acts as a bidentate nucleophile (N vs. O attack) during intramolecular cyclization.
    
Synthetic Methodology

The most robust route for synthesizing (2-methylbut-3-yn-2-yl)urea involves the nucleophilic addition of 1,1-dimethylpropargylamine to isocyanic acid, generated in situ from potassium cyanate (KOCN). This method avoids the use of hazardous isocyanate reagents (e.g., TMS-NCO) and utilizes aqueous-compatible conditions.

2.1 Protocol: Acid-Mediated Cyanate Condensation

Reagents:

  • 1,1-Dimethylpropargylamine (1.0 equiv)

  • Potassium Cyanate (KOCN) (1.2 equiv)

  • Hydrochloric Acid (HCl, 1.0 M) or Acetic Acid (50% v/v)

  • Water (Solvent)

Step-by-Step Workflow:

  • Amine Protonation: Dissolve 1,1-dimethylpropargylamine in water at 0°C. Slowly add 1.0 equiv of HCl. Rationale: This prevents the formation of symmetrical disubstituted ureas by ensuring the amine is available as a salt, regulating the reaction rate.

  • Cyanate Addition: Add KOCN (dissolved in minimum water) dropwise to the amine salt solution while maintaining temperature <10°C.

  • Reaction: Warm the mixture to room temperature (25°C) and stir for 4–12 hours. A white precipitate typically forms as the urea product is less soluble than the starting amine salt.

  • Workup:

    • Cool the reaction mixture to 0°C to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the filter cake with ice-cold water (to remove KCl) and cold diethyl ether (to remove trace organic impurities).

  • Purification: Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required for catalytic screening.

2.2 Synthesis Diagram

Synthesis Start 1,1-Dimethylpropargylamine (Precursor) Acid HCl (aq) Protonation Start->Acid Inter Amine Hydrochloride Salt Acid->Inter 0°C KOCN KOCN (aq) Nucleophilic Addition Inter->KOCN Product (2-Methylbut-3-yn-2-yl)urea (Precipitate) KOCN->Product -KCl 25°C, 4h

Figure 1: Synthetic workflow for the conversion of propargylic amine to urea via isocyanic acid generation.

Reactivity & Applications: Metal-Catalyzed Cycloisomerization

The primary utility of (2-methylbut-3-yn-2-yl)urea lies in its ability to undergo intramolecular hydroalkoxylation or hydroamination. The "gem-dimethyl" effect (Thorpe-Ingold effect) accelerates cyclization by favoring the reactive conformer.

3.1 Gold(I)-Catalyzed 5-exo-dig Cyclization

When treated with


-Lewis acids such as cationic Gold(I) complexes (e.g., [Au(PPh

)]NTf

), the urea oxygen attacks the activated alkyne.
  • Mechanism: 5-exo-dig cyclization.[1]

  • Product: 4,4-Dimethyloxazol-2(3H)-one.

  • Significance: This provides a rapid entry into oxazolone scaffolds, which are pharmacophores in antimicrobials and enzyme inhibitors.

3.2 Mechanistic Pathway
  • Coordination: The

    
     species coordinates to the alkyne 
    
    
    
    -system.
  • Nucleophilic Attack: The urea oxygen attacks the internal carbon of the alkyne (5-exo mode). Attack at the terminal carbon (6-endo) is disfavored sterically and electronically in this substrate.

  • Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis to release the catalyst and the heterocyclic product.

Cyclization Substrate (2-Methylbut-3-yn-2-yl)urea Activation Au(I) Coordination (π-Complex) Substrate->Activation [Au]+ Catalyst Attack 5-exo-dig Cyclization (O-Attack) Activation->Attack VinylAu Vinyl-Gold Intermediate Attack->VinylAu Product 4,4-Dimethyloxazol-2(3H)-one VinylAu->Product -H+ / -[Au]+

Figure 2: Mechanistic pathway for the Gold(I)-catalyzed cycloisomerization to oxazol-2-ones.

Analytical Characterization (Expected Data)

For researchers validating the synthesis, the following spectral characteristics are diagnostic.

TechniqueDiagnostic SignalAssignment

H NMR (DMSO-d

)

1.50 (s, 6H)
Gem-dimethyl protons

3.05 (s, 1H)
Acetylenic proton (

C-H)

5.60 (br s, 2H)
Urea -NH


6.30 (br s, 1H)
Urea -NH- (adjacent to quaternary C)

C NMR

29.5
Methyl carbons

48.0
Quaternary carbon

70.5, 88.0
Alkyne carbons

158.0
Urea Carbonyl (C=O)
IR Spectroscopy 3200–3400 cm

N-H stretching (Broad)
2110 cm

C

C stretching (Weak)
1650–1660 cm

C=O stretching (Strong, Urea)
Safety & Handling
  • Stability: The compound is stable at room temperature but should be stored away from strong oxidizers.

  • Thermal Hazards: As with all acetylenic compounds, avoid exposure to temperatures >150°C to prevent uncontrolled polymerization or decomposition.

  • Toxicology: While specific toxicological data for this derivative is limited, propargylic ureas should be handled as potential irritants. Use standard PPE (nitrile gloves, safety glasses).

References
  • Synthesis of Propargylic Ureas

    • Kurteva, V. B., & Afonso, C. A. M. (2004). "Synthesis of cyclic ureas via intramolecular cyclization." Green Chemistry, 6, 183-190.

  • Gold-Catalyzed Cyclization

    • Robles-Machín, R., Adrio, J., & Carretero, J. C. (2006). "Gold-Catalyzed Synthesis of Oxazol-2(3H)-ones from Propargylic Ureas." Journal of Organic Chemistry, 71(13), 5023–5026.

  • General Urea Synthesis (KOCN Method)

    • Davis, T. L., & Blanchard, K. C. (1929). "Urea dearrangement." Journal of the American Chemical Society, 51(6), 1790–1801.

  • Compound Registry

    • PubChem CID 20055172 (1,1-dimethylprop-2-ynylurea).

Sources

Technical Safety Monograph: (2-methylbut-3-yn-2-yl)urea

[1]

Document Control:

  • Target Substance: (2-methylbut-3-yn-2-yl)urea[1][2][3][4]

  • CAS Registry Number: 32957-01-0[3]

  • Molecular Formula: C₆H₁₀N₂O[3]

  • Application: Pharmaceutical Intermediate / Heterocyclic Synthesis Building Block

Chemical Identity & Structural Characterization

Understanding the molecule's architecture is the first step in predicting its reactivity and hazard profile. This compound features a urea core flanked by a 1,1-dimethylpropargyl group.

Structural Visualization

The following diagram illustrates the functional connectivity and the specific sites responsible for its chemical behavior (e.g., the terminal alkyne).

ChemicalStructureSubstance(2-methylbut-3-yn-2-yl)ureaCAS: 32957-01-0UreaUrea Moiety(H-bond Donor/Acceptor)Substance->UreaCore StructureAlkyneTerminal Alkyne(Reactive Site)Substance->AlkyneFunctional HandleGemDimethylGem-Dimethyl Group(Steric Bulk)Substance->GemDimethylStability FactorMetal Acetylide RiskMetal Acetylide RiskAlkyne->Metal Acetylide RiskIncompatible with Cu/Ag

Figure 1: Structural decomposition highlighting the reactive terminal alkyne and the stabilizing urea core.

Physicochemical Properties Table

Data derived from catalog specifications and functional group analysis.

PropertyValue / CharacteristicOperational Implication
Molecular Weight 126.16 g/mol Solid handling protocols apply.[3]
Physical State Solid (Crystalline Powder)Dust explosion hazard if micronized.
Solubility Soluble in DMSO, MethanolUse compatible solvents for transfer.
Storage Temp 2–8°C (Refrigerated)Thermally sensitive; degradation risk.
Hygroscopicity Likely HygroscopicStore under inert atmosphere (Argon/N₂).

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this exact CAS is limited, a read-across assessment based on the precursor (2-methylbut-3-yn-2-ol) and analogous propargylic ureas dictates the following hazard profile.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[5]

    • P280: Wear protective gloves/eye protection/face protection.

Specific Chemical Hazards
  • Acetylide Formation (Critical): The terminal alkyne proton is weakly acidic. In the presence of Copper (Cu) , Silver (Ag) , or Mercury (Hg) salts, it can form explosive metal acetylides.

    • Protocol:NEVER use metal spatulas or needles containing copper/brass alloys. Use stainless steel, glass, or Teflon.

  • Thermal Decomposition: Heating above melting point may release toxic fumes, including Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .

Safe Handling & Engineering Controls

This section outlines the causality behind the safety protocols. We do not just list "wear gloves"; we explain why based on the compound's potential to alkylate biomolecules or irritate mucous membranes.

Handling Workflow Diagram

HandlingWorkflowStartReceipt of MaterialStorageStorage: 2-8°C(Desiccated)Start->StoragePrepWeighing Preparation(Allow to warm to RT)Storage->PrepPrevent CondensationEnvironmentEngineering Control:Fume Hood / GloveboxPrep->EnvironmentDust ControlToolsTool Selection:Stainless Steel/Plastic SpatulasEnvironment->ToolsAvoid Cu/Ag ContactReactionReaction Setup(Inert Atmosphere)Tools->Reaction

Figure 2: Operational workflow emphasizing thermal equilibration and material compatibility.

Detailed Protocols
A. Weighing & Transfer
  • The "Why": Cold solids attract condensation when exposed to ambient air. Moisture can hydrolyze the urea or affect stoichiometry.

  • Protocol:

    • Remove container from refrigerator (2-8°C).

    • Place in a desiccator and allow to equilibrate to room temperature (approx. 30 mins) before opening.

    • Weigh inside a chemical fume hood to capture fugitive dust.

B. Reaction Setup
  • The "Why": The terminal alkyne is susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and trace metals.

  • Protocol:

    • Purge reaction vessels with Nitrogen or Argon.

    • Solvents should be degassed if the reaction mechanism involves radical pathways or transition metal catalysis.

Emergency Response & First Aid

Fire Fighting Measures
  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

  • Hazard: Combustion generates NOx (lung edema risk) and CO .

  • PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

  • Containment: Avoid raising dust.[5][7] Dampen slightly with an inert solvent (e.g., heptane) if necessary to suppress dust, then sweep into a plastic (non-metal) waste container.

  • Decontamination: Clean surface with a mild soap solution; do not use bleach (potential chloramine formation with urea).

Toxicology & Ecological Profile[9]

Note: Direct experimental data for CAS 32957-01-0 is sparse. The following is a conservative assessment based on structural analogs.

  • Acute Toxicity: Likely harmful if swallowed (Category 4). The metabolic breakdown may release the propargylic amine, which can be biologically active.

  • Carcinogenicity: No component is listed by IARC, NTP, or OSHA.[7] However, propargylic compounds are often screened for alkylating potential; handle as a potential mutagen until proven otherwise.

  • Ecological Impact: Do not allow product to reach ground water or sewage systems.[8] Ureas can hydrolyze to ammonia, contributing to eutrophication.

References

  • ChemScene. (2024). Product Analysis: (2-Methylbut-3-yn-2-yl)urea (CAS 32957-01-0).[3] Retrieved from

  • OECD SIDS. (2002). SIDS Initial Assessment Report for 2-Methylbut-3-yn-2-ol (CAS 115-19-5). UNEP Publications.
  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: Urea. Retrieved from

  • PubChem. (n.d.). Compound Summary: (2-methylbut-3-yn-2-yl)urea.[1][2][3][4] National Library of Medicine.

Disclaimer: This monograph is generated for internal R&D guidance and is based on the synthesis of available technical data and chemical safety principles. It does not replace an official manufacturer-supplied SDS for regulatory compliance in transport or commerce.

Unlocking the Therapeutic Potential of 1,1-Dimethylpropargyl Urea Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The urea scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved therapeutics due to its unique hydrogen bonding capabilities and structural versatility.[1] This guide delves into the untapped potential of a specific subclass: 1,1-dimethylpropargyl urea derivatives. The incorporation of the 1,1-dimethylpropargyl moiety introduces a unique combination of steric bulk and a reactive terminal alkyne, offering exciting prospects for developing novel therapeutics. This document provides a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for the evaluation of these promising compounds, aimed at guiding researchers and drug development professionals in this unexplored chemical space.

Introduction: The Rationale for Investigating 1,1-Dimethylpropargyl Urea Derivatives

The urea functional group is a privileged structure in drug design, known for its ability to form stable hydrogen bonds with biological targets.[1] This has led to the development of a wide array of urea-containing drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The propargyl group, containing a terminal alkyne, is also of significant interest in medicinal chemistry. It can serve as a reactive handle for covalent modification of target proteins or participate in "click chemistry" for bioconjugation. Furthermore, propargyl-containing compounds have demonstrated a range of biological activities, including cytotoxicity.[2]

The combination of these two pharmacophores in the 1,1-dimethylpropargyl urea scaffold presents a compelling case for investigation. The gem-dimethyl groups adjacent to the propargyl moiety are expected to influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic profiles. This guide will explore the potential anticancer and herbicidal activities of this novel class of compounds, drawing on the established biological profiles of related urea and propargyl derivatives.

Synthetic Pathways to 1,1-Dimethylpropargyl Urea Derivatives

The synthesis of 1,1-dimethylpropargyl urea derivatives can be approached through several established methods for urea formation. A common and efficient route involves the reaction of an appropriate isocyanate with 1,1-dimethylpropargylamine.

General Synthesis Protocol

A straightforward method for synthesizing N-substituted ureas involves the reaction of a primary amide with an ammonia source, proceeding through an in situ generated isocyanate intermediate via a Hofmann rearrangement.[1] Alternatively, the reaction of primary amines with potassium cyanate in an acidic aqueous solution provides a simple and effective route to urea derivatives.[3]

Experimental Workflow: Synthesis of N-Aryl-N'-(1,1-dimethylpropargyl)urea

G cluster_synthesis Synthesis cluster_characterization Characterization A Aryl Isocyanate D Reaction Mixture A->D B 1,1-Dimethylpropargylamine B->D C Anhydrous Solvent (e.g., THF, DCM) C->D E Stir at Room Temperature D->E F Reaction Monitoring (TLC) E->F G Work-up & Purification (e.g., Column Chromatography) F->G H N-Aryl-N'-(1,1-dimethylpropargyl)urea G->H I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry (ESI-MS) H->J K FTIR Spectroscopy H->K L Purity Analysis (HPLC) H->L

Caption: General workflow for the synthesis and characterization of 1,1-dimethylpropargyl urea derivatives.

Potential Biological Activities and Mechanisms of Action

While direct studies on 1,1-dimethylpropargyl urea derivatives are limited, the known biological activities of structurally related compounds provide a strong foundation for predicting their potential therapeutic applications.

Anticancer Activity

Urea derivatives are well-established as potent anticancer agents.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth and survival.

  • Kinase Inhibition: Many urea-based drugs, such as Sorafenib, function as multi-kinase inhibitors, targeting key enzymes in cancer-related signaling cascades like the Raf/MEK/ERK pathway.[4] The 1,1-dimethylpropargyl urea scaffold could be rationally designed to target the ATP-binding site of various kinases. The terminal alkyne offers the potential for covalent inhibition, which can lead to enhanced potency and duration of action.

  • Cytotoxicity: N1-propargyl urea derivatives of diamino acids have demonstrated in vitro anticancer activity against a panel of 60 human cancer cell lines.[5] Although these initial compounds lacked tumor-type selectivity, this finding underscores the cytotoxic potential of the propargyl urea pharmacophore.[5] It is hypothesized that the cytotoxic effects may arise from the alkylating potential of the propargyl group, leading to DNA damage or inhibition of critical cellular enzymes.

Signaling Pathway: Potential Kinase Inhibition by 1,1-Dimethylpropargyl Urea Derivatives

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor 1,1-Dimethylpropargyl Urea Derivative Inhibitor->Raf

Caption: Hypothesized mechanism of action via inhibition of the Raf kinase in the MAPK/ERK pathway.

Herbicidal Activity

Substituted phenylalkylureas are a well-known class of herbicides.[6] Their primary mode of action is the inhibition of photosynthesis. The structural features of 1,1-dimethylpropargyl urea derivatives, particularly when substituted with appropriate aryl groups, suggest they may also possess herbicidal properties. The combination of urea with other agents has been shown to be effective in weed control.[7]

Experimental Protocols for Biological Evaluation

Rigorous and validated experimental protocols are essential for determining the biological activity of novel compounds.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 1,1-dimethylpropargyl urea derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.

Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme (e.g., RAF1, EGFR), substrate, and ATP solutions.

  • Kinase Reaction: In a 384-well plate, add the kinase, the 1,1-dimethylpropargyl urea derivative (at various concentrations), and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.[8]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[8]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[8]

  • Luminescence Measurement: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate IC50 values for the test compounds.

Herbicidal Activity Evaluation

The herbicidal effect of the compounds can be assessed by their impact on the germination and growth of model plant species.

Protocol: Seed Germination and Seedling Growth Assay

  • Test Species: Use seeds of a monocot (e.g., wheat, Triticum aestivum) and a dicot (e.g., radish, Raphanus sativus).

  • Treatment Preparation: Prepare various concentrations of the 1,1-dimethylpropargyl urea derivatives in a suitable solvent.

  • Assay Setup: Place filter paper in Petri dishes and moisten with the test solutions. Place a defined number of seeds in each dish. Include a solvent-only control.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.

  • Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Compare the measurements of the treated groups to the control group to determine the inhibitory effects. Calculate EC50 (half-maximal effective concentration) values for germination and growth inhibition.[9]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data of 1,1-Dimethylpropargyl Urea Derivatives

Compound IDTarget Cell LineIC50 (µM)
DMPU-001MDA-MB-231 (Breast)15.2 ± 1.8
DMPU-001A549 (Lung)22.5 ± 2.5
DMPU-002MDA-MB-231 (Breast)8.7 ± 0.9
DMPU-002A549 (Lung)12.1 ± 1.3
DoxorubicinMDA-MB-231 (Breast)0.5 ± 0.1
DoxorubicinA549 (Lung)0.8 ± 0.2

Table 2: Hypothetical Kinase Inhibition Data of DMPU-002

Kinase TargetIC50 (nM)
RAF150 ± 5
VEGFR2120 ± 15
EGFR> 10,000

Conclusion and Future Directions

The 1,1-dimethylpropargyl urea scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the established biological activities of related urea and propargyl-containing compounds, this class of molecules holds significant potential for development as anticancer and herbicidal agents. The synthetic accessibility of these derivatives, coupled with their unique structural features, makes them attractive candidates for further investigation.

Future research should focus on the synthesis and screening of a diverse library of 1,1-dimethylpropargyl urea derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds should be further evaluated in more advanced preclinical models, including in vivo efficacy and toxicity studies. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways responsible for their biological effects. This systematic approach will be instrumental in unlocking the full therapeutic potential of this novel chemical class.

References

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  • Ghareb, N., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(11), 3328. [Link]

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  • A. M. Abd El-Aty, et al. (2021). Evaluation of the Herbicidal Efficiency of The Newly Formulated Urea Citrate As 20 % Soluble Liquid Under Laboratory and Greenhouse Conditions. ResearchGate. [Link]

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  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 991212. [Link]

  • Butov, G. M., et al. (2020). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: II. N-(4-Oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas. Russian Journal of Organic Chemistry, 56(8), 1167-1179. [Link]

  • Butov, G. M., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Russian Journal of Organic Chemistry, 56(8), 1336-1346. [Link]

  • Kumar, S., et al. (2018). Large scale preparation of N-substituted urea. ResearchGate. [Link]

Sources

Methodological & Application

Protocol for the Synthesis of (2-methylbut-3-yn-2-yl)urea from 2-methyl-3-butyn-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, reliable, and scalable protocol for the synthesis of (2-methylbut-3-yn-2-yl)urea, a novel building block for pharmaceutical research. The urea moiety is a critical pharmacophore in numerous approved drugs, valued for its ability to form stable hydrogen bonds with biological targets[1][2]. This guide details a classic and robust method involving the reaction of the primary amine, 2-methyl-3-butyn-2-amine, with potassium cyanate in an acidic aqueous medium. The protocol is designed for researchers in synthetic and medicinal chemistry, offering in-depth explanations for experimental choices, safety protocols, and comprehensive characterization techniques.

Introduction and Scientific Principle

The synthesis of substituted ureas is a cornerstone of modern drug discovery[2]. The target molecule, (2-methylbut-3-yn-2-yl)urea, incorporates a sterically hindered tertiary carbon adjacent to the nitrogen and a terminal alkyne group, making it an attractive scaffold for further functionalization via click chemistry or other alkyne-specific reactions.

The chosen synthetic route is the reaction of a primary amine with an in situ-generated isocyanic acid. This method is favored for its operational simplicity, high yields, use of readily available and stable reagents, and avoidance of hazardous materials like phosgene or pre-formed isocyanates[3].

Reaction Mechanism: The reaction proceeds in two key stages:

  • Generation of Isocyanic Acid: In an acidic aqueous solution, potassium cyanate (KNCO) is protonated to form cyanic acid, which is in equilibrium with its tautomer, the highly electrophilic isocyanic acid (HN=C=O).

  • Nucleophilic Attack: The primary amine, 2-methyl-3-butyn-2-amine, exists in equilibrium with its protonated ammonium salt. The small fraction of the free, unprotonated amine acts as the nucleophile, attacking the electrophilic carbon of isocyanic acid. A subsequent proton transfer yields the final, stable urea product.

The use of an initial acidic environment is critical; it not only generates the reactive isocyanic acid but also solubilizes the amine starting material by forming its hydrochloride salt[1].

Materials and Reagent Data

Proper preparation and handling of all materials are essential for the success and safety of the experiment.

Table 1: Reagent Specifications

ReagentCAS No.FormulaMW ( g/mol )ConcentrationPurpose
2-Methyl-3-butyn-2-amine2978-58-7C₅H₉N83.1395%Starting Material[4]
Potassium Cyanate590-28-3KOCN81.12≥96%Carbonyl Source
Hydrochloric Acid7647-01-0HCl36.461 M (aq)Acid Catalyst
Deionized Water7732-18-5H₂O18.02N/ASolvent
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeExtraction Solvent
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01~8% (aq)Neutralizing Agent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37N/ADrying Agent

Equipment:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks (50 mL and 100 mL)

  • Separatory funnel (125 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • pH paper or meter

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • 2-Methyl-3-butyn-2-amine: Is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Potassium Cyanate: Harmful if swallowed. Avoid generating dust.

  • The reaction should be performed in a fume hood at all times.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Formation of the Amine Hydrochloride Salt
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-butyn-2-amine (0.831 g, 10 mmol).

  • Add 15 mL of deionized water to the flask. The amine may not be fully soluble initially.

  • Slowly add 11 mL of 1 M hydrochloric acid (11 mmol, 1.1 equivalents) to the stirring solution. The addition is slightly exothermic.

    • Causality: Using a slight excess of acid ensures that the reaction medium remains acidic, which is necessary for the generation of isocyanic acid from potassium cyanate. The formation of the hydrochloride salt also renders the amine fully water-soluble.

Step 2: Urea Formation
  • In a separate 50 mL beaker, dissolve potassium cyanate (1.22 g, 15 mmol, 1.5 equivalents) in 15 mL of deionized water.

  • Slowly add the potassium cyanate solution to the stirring amine hydrochloride solution over 5-10 minutes.

  • Allow the reaction to stir at room temperature for 2-3 hours. A white precipitate may begin to form as the product is generated.

    • Causality: A molar excess of potassium cyanate is used to drive the reaction to completion, compensating for any potential side reactions or hydrolysis.

Step 3: Product Isolation and Work-up
  • After the reaction period, cool the flask in an ice-water bath for 15-20 minutes to maximize precipitation of the product.

  • Slowly add saturated sodium bicarbonate solution to the flask while stirring until the pH of the solution is neutral to slightly basic (pH 7-8).

    • Causality: Neutralization is critical. It quenches the remaining acid and converts the water-soluble product into its less soluble free form, enhancing precipitation and allowing for efficient extraction.

  • Transfer the mixture to a 125 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Wash the combined organic layers with brine (1 x 20 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

Visualization of Experimental Workflow

The overall process from starting materials to final characterization is outlined below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis Amine_HCl Dissolve Amine in 1M HCl React Combine Solutions Stir at RT for 2-3h Amine_HCl->React KNCO_sol Prepare aq. Potassium Cyanate KNCO_sol->React Neutralize Neutralize with Sat. NaHCO₃ React->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallize Dry->Purify Analyze Characterize: NMR, IR, MS Purify->Analyze

Caption: High-level workflow for the synthesis of (2-methylbut-3-yn-2-yl)urea.

Purification and Characterization

Purification Protocol

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical methods.[5][6]

Table 2: Expected Analytical Data for (2-methylbut-3-yn-2-yl)urea

TechniqueExpected Result
Appearance White to off-white crystalline solid
¹H NMR Signals corresponding to two N-H protons (broad singlets), a singlet for the terminal alkyne proton (C≡C-H), and a singlet for the two equivalent methyl groups (C-(CH₃)₂).
¹³C NMR Peaks for the urea carbonyl (C=O), the quaternary carbon, the two alkyne carbons (C≡C), and the methyl carbons.
FT-IR (cm⁻¹) ~3400-3200 (N-H stretching), ~3300 (alkyne C-H stretching), ~2100 (alkyne C≡C stretching, weak), ~1650 (C=O Amide I band).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 127.08

Logical Flow of Purification and Analysis

The following diagram illustrates the self-validating logic of the purification and analysis stages.

G cluster_analysis Characterization Suite Crude Crude Product (Post-Workup) Recrystallize Recrystallization Crude->Recrystallize Mother_Liquor Mother Liquor (Impurities) Recrystallize->Mother_Liquor remove Crystals Purified Crystals Recrystallize->Crystals isolate NMR NMR Crystals->NMR IR FT-IR Crystals->IR MS Mass Spec Crystals->MS Purity_Check Purity Assay (e.g., HPLC, LCMS) Crystals->Purity_Check Final_Product Final Product (>95% Purity) NMR->Final_Product Confirm Structure & Purity IR->Final_Product Confirm Structure & Purity MS->Final_Product Confirm Structure & Purity Purity_Check->Final_Product Confirm Structure & Purity

Caption: Workflow for the purification and analytical validation of the final product.

References

  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information (NCBI). [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry Publishing. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]

  • Analysis of Urea. kromasil.com. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]

Sources

Protocol for urea formation using 1,1-dimethylpropargylamine and isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Synthesis of Alkyne-Functionalized Ureas

Executive Summary

This guide details the synthetic protocol for coupling 1,1-dimethylpropargylamine (2-methylbut-3-yn-2-amine) with various isocyanates to generate stable, alkyne-functionalized urea derivatives.

The 1,1-dimethylpropargylamine scaffold is a high-value "Click Chemistry" handle. Unlike simple propargylamines, the gem-dimethyl group provides two critical advantages:

  • Metabolic Stability: It blocks the

    
    -carbon, preventing metabolic oxidation common at propargylic positions.
    
  • Conformational Biasing: The steric bulk (Thorpe-Ingold effect) can restrict rotational freedom, potentially improving the binding affinity of the final drug candidate.

This protocol is designed for researchers in Fragment-Based Drug Discovery (FBDD) and proteolysis-targeting chimera (PROTAC) development who require a robust, self-validating method for installing bioorthogonal handles.

Chemical Mechanism & Rationale

The formation of the urea linkage proceeds via the nucleophilic addition of the primary amine of 1,1-dimethylpropargylamine to the electrophilic carbon of the isocyanate group.

Key Mechanistic Insight: Although 1,1-dimethylpropargylamine is a primary amine, it is attached to a tertiary carbon. This steric bulk slightly reduces nucleophilicity compared to linear alkyl amines (e.g., n-butylamine). Consequently, while the reaction is generally spontaneous at room temperature, it requires strict exclusion of water to prevent the competitive hydrolysis of isocyanates into unstable carbamic acids (which decarboxylate to form symmetrical urea impurities).

Figure 1: Reaction Mechanism

UreaFormation Amine 1,1-Dimethylpropargylamine (Nucleophile) TS Tetrahedral Intermediate (Zwitterion) Amine->TS Attack on C=O Isocyanate Isocyanate (R-N=C=O) (Electrophile) Isocyanate->TS PT Proton Transfer TS->PT Product Alkyne-Functionalized Urea (Stable Product) PT->Product Irreversible

Caption: Nucleophilic addition of the hindered amine to the isocyanate followed by rapid proton transfer to yield the stable urea.

Materials & Equipment

Reagents:

  • Amine: 1,1-Dimethylpropargylamine (CAS: 2978-58-7), >95% purity. Note: Volatile liquid (bp 79-80°C).

  • Isocyanate: R-NCO (Aromatic or Aliphatic). Note: Aromatic isocyanates react faster.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[2]

  • Quenching Agent: Methanol (MeOH) or 3-Dimethylaminopropylamine (optional).

Equipment:

  • Flame-dried glassware (Round bottom flask or reaction vial).

  • Inert gas supply (Argon or Nitrogen).

  • Magnetic stirrer.

  • Ice-water bath.

Standard Operating Procedure (SOP)

This protocol is optimized for a 1.0 mmol scale . Scale up linearly as needed.

Phase 1: Preparation
  • Dry System: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solvent Prep: Ensure DCM is anhydrous. Water content >0.05% will lead to symmetrical urea byproducts (R-NH-CO-NH-R).

Phase 2: Reaction Setup
  • Amine Solution: Add 1.0 mmol (83 mg, ~105 µL) of 1,1-dimethylpropargylamine to the flask.

  • Solvent Addition: Add 4.0 mL of anhydrous DCM (Concentration ~0.25 M).

  • Cooling: Place the flask in an ice-water bath (0°C). Reason: Controls exothermicity and minimizes side reactions.

Phase 3: Addition & Coupling
  • Isocyanate Addition: Add 1.0 mmol of the Isocyanate (1.0 equiv) dropwise (neat or dissolved in 1 mL DCM) over 5 minutes.

    • Critical: If the isocyanate is aliphatic (e.g., hexyl isocyanate), remove the ice bath after addition and stir at Room Temperature (RT).

    • Critical: If the isocyanate is aromatic (e.g., phenyl isocyanate), maintain 0°C for 30 mins, then warm to RT.

  • Reaction Time: Stir at RT for 2 to 12 hours .

    • Monitoring: Check by TLC (usually 30-50% EtOAc/Hexane) or LC-MS. The urea product is typically more polar than the isocyanate but less polar than the amine.

Phase 4: Workup & Purification
  • Scenario A: Product Precipitates (Common in non-polar solvents)

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold Hexane or Et₂O (2 x 5 mL) to remove unreacted isocyanate.

    • Dry under vacuum.

  • Scenario B: Product Soluble (Common in DCM/THF)

    • Evaporate solvent under reduced pressure.[2]

    • Recrystallization: Dissolve in minimal hot EtOAc, add Hexane dropwise until cloudy, cool to 4°C.

    • Flash Chromatography: If oil persists, purify on silica gel (Gradient: 0% → 50% EtOAc in Hexane).

Experimental Workflow Visualization

Workflow Start Start: Dry Glassware & Inert Atmosphere Mix Dissolve 1,1-Dimethylpropargylamine in Anhydrous DCM (0°C) Start->Mix Add Dropwise Addition of Isocyanate (1.0 equiv) Mix->Add Stir Stir at RT (2 - 12 Hours) Add->Stir Check QC Check: TLC/LCMS (Isocyanate consumed?) Stir->Check Check->Stir Incomplete Precip Precipitate Formed? Check->Precip Complete Filter Filtration & Hexane Wash Precip->Filter Yes Evap Evaporate & Column Chromatography Precip->Evap No Final Pure Alkyne-Urea Filter->Final Evap->Final

Caption: Decision tree for the synthesis and purification of urea derivatives.

Data & Troubleshooting Guide

Table 1: Reaction Optimization Matrix

VariableConditionOutcome / Recommendation
Solvent DCM (Dichloromethane)Preferred. Good solubility for reactants, poor for urea product (facilitates precipitation).
THF (Tetrahydrofuran)Good alternative if reactants are insoluble in DCM.
DMF (Dimethylformamide)Avoid if possible. High boiling point makes removal difficult; promotes side reactions if wet.
Stoichiometry 1:1 (Amine:Isocyanate)Standard. Ideal for expensive isocyanates.
1.2:1 (Excess Amine)Use if isocyanate is cheap. Ensures complete consumption of electrophile. Excess amine is volatile and easily removed.
Temperature 0°C → RTStandard. Prevents initial exotherm.
Reflux (40°C)Only required for highly hindered aliphatic isocyanates (e.g., t-butyl isocyanate).

Self-Validating QC Checks:

  • ¹H NMR: Look for the disappearance of the propargyl amine protons (~1.5 ppm, broad) and appearance of the Urea -NH- signal (typically 5.0–8.0 ppm, broad singlet). The gem-dimethyl group appears as a strong singlet ~1.6 ppm.

  • IR Spectroscopy: Appearance of the strong Urea C=O stretch at 1630–1660 cm⁻¹ and disappearance of the Isocyanate -N=C=O stretch at ~2270 cm⁻¹.

References

  • Reaction of Propargylamines with Isocyanates: J. Org. Chem., "Reactions of Propargyl Alcohols and Propargylamines with Isocyanates". Available at: [Link]

  • Urea Synthesis Methodology: Organic Chemistry Portal, "Urea derivative synthesis by amidation". Available at: [Link]

  • Kinase Inhibitor Applications: Asian J. Chem., "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates". Available at: [Link]

Sources

Application Note: Strategic Utilization of (2-methylbut-3-yn-2-yl)urea in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality chemical starting points is the single most critical determinant of success. (2-methylbut-3-yn-2-yl)urea represents a "privileged" fragment scaffold that combines three essential architectural features:

  • The Urea Warhead: A neutral, bidentate hydrogen-bond donor/acceptor motif capable of engaging key residues (e.g., Asp, Glu, backbone carbonyls) in active sites (kinases, proteases).

  • The Gem-Dimethyl Group: A structural constraint that restricts rotational entropy (Thorpe-Ingold effect), improving ligand efficiency (LE) and metabolic stability.

  • The Terminal Alkyne: A rigid, sterically compact "growth vector" that allows for rapid, modular library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a comprehensive technical workflow for synthesizing this fragment, screening it against biological targets, and elaborating it into high-affinity leads.

Chemical Profile & Properties[1][2][3][4][5]

Before integrating this fragment into a library, it is essential to understand its physicochemical boundaries.

PropertyValueDrug-Likeness Context
Formula C₆H₁₀N₂OSmall, atom-efficient.
MW 126.16 DaIdeal fragment (<300 Da).
cLogP ~0.2 - 0.5High water solubility; suitable for NMR/SPR.
H-Bond Donors 2 (Urea NHs)Critical for directional binding.
H-Bond Acceptors 1 (Carbonyl)Complementary interaction point.
Rotatable Bonds 1Highly rigid due to gem-dimethyl/alkyne.
Vector Alkyne (sp-hybridized)Linear geometry; ideal for probing deep pockets.

Core Protocol 1: Synthesis of (2-methylbut-3-yn-2-yl)urea

While commercially available, in-house synthesis allows for the introduction of isotopically labeled nuclei (e.g., ¹³C, ¹⁵N) for NMR-based screening. The synthesis proceeds from the commercially available amine precursor 1,1-dimethylpropargylamine .

Reagents & Equipment
  • Precursor: 2-amino-2-methyl-3-butyne (1,1-dimethylpropargylamine)

  • Reagent: Potassium Cyanate (KOCN)

  • Solvent: Water/Acetic Acid or dilute HCl

  • Equipment: Round-bottom flask, magnetic stirrer, lyophilizer.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 1,1-dimethylpropargylamine in 20 mL of water in a round-bottom flask.

  • Acidification: Cool to 0°C. Slowly add 1.0 equivalent of HCl (1M) or Acetic Acid to protonate the amine. Note: pH should be ~5–6.

  • Cyanate Addition: Dissolve 12 mmol (1.2 eq) of Potassium Cyanate (KOCN) in 10 mL water. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). A white precipitate often forms.

  • Work-up:

    • If precipitate forms: Filter, wash with ice-cold water, and dry under vacuum.

    • If soluble: Extract with Ethyl Acetate (3x), dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5) if necessary.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for the characteristic gem-dimethyl singlet (~1.4 ppm), alkyne proton (~3.0 ppm), and urea protons (~5.5–6.0 ppm).

Application Logic: The "Click" Expansion Strategy

The primary utility of this fragment lies in its ability to grow. Once the urea motif binds to a target (validated by SPR or X-ray), the alkyne handle is used to generate a library of triazoles, exploring adjacent sub-pockets.

Workflow Diagram

The following diagram illustrates the transition from the initial fragment hit to a lead compound using the REFiL (Rapid Elaboration of Fragments into Leads) logic.

FBDD_Workflow Fragment (2-methylbut-3-yn-2-yl)urea (Low Affinity, High LE) Screen Biophysical Screen (SPR / NMR / X-ray) Fragment->Screen Input Hit_Validation Hit Validation (Kd ~ 100 µM - 1 mM) Screen->Hit_Validation Binder Identified Library_Gen Click Chemistry Library (React with Azide R-groups) Hit_Validation->Library_Gen Alkyne Vector Used Lead Triazole Lead (High Affinity, Specificity) Library_Gen->Lead In situ / Ex situ Screening

Figure 1: Strategic workflow for evolving the (2-methylbut-3-yn-2-yl)urea fragment into a lead compound via click chemistry.

Core Protocol 2: Fragment Growing via CuAAC

This protocol describes the "Ex Situ" synthesis of a focused library. For high-throughput applications, this can be adapted to 96-well plates.

Reaction Setup (Parallel Synthesis)

Objective: React the fragment with 20–50 diverse organic azides to probe the chemical space surrounding the urea binding site.

  • Stock Solutions:

    • Fragment A: 0.2 M (2-methylbut-3-yn-2-yl)urea in DMSO.

    • Azides (R-N₃): 0.2 M in DMSO (diverse aromatic/aliphatic azides).

    • Catalyst: CuSO₄[2]·5H₂O (10 mM in water).

    • Reductant: Sodium Ascorbate (50 mM in water).

    • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO) to protect Cu(I).

  • Plate Layout:

    • Dispense 10 µL Fragment A (2 µmol) into each well.

    • Dispense 10 µL of a unique Azide (2 µmol) into each well.

    • Add 5 µL Catalyst/Ligand mix (pre-mixed CuSO₄ + TBTA).

    • Initiate with 5 µL Sodium Ascorbate.

  • Incubation: Seal plate and shake at Room Temperature for 16 hours.

  • Quenching: Add 50 µL of EDTA solution (100 mM) to chelate copper (crucial for subsequent biological assay compatibility).

  • Direct Screening: The crude reaction mixture (containing the triazole product) can often be diluted 1000-fold and screened directly in biochemical assays, as the high potency of the new lead usually outcompetes the residual fragment.

Core Protocol 3: Biophysical Screening (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for detecting the weak, transient interactions typical of this fragment (K_D > 100 µM).

Assay Configuration
  • Sensor Chip: CM5 or Streptavidin (SA) series.

  • Immobilization: Target protein density should be high (3000–5000 RU) to detect low-molecular-weight (LMW) binders.

  • Running Buffer: PBS-P+ or HEPES buffered saline + 2-5% DMSO (must match sample buffer exactly).

Execution Steps
  • Solubility Check: Ensure the urea fragment is soluble at 10 mM in DMSO.

  • Clean Screen: Inject the fragment at a fixed high concentration (e.g., 500 µM) to check for "square wave" binding kinetics.

    • Pass: Fast-on, fast-off (box shape).

    • Fail: Slow dissociation (sticky) or aggregation (irregular shape).

  • Affinity Determination: Run a dose-response series (e.g., 1 mM down to 31 µM, 2-fold dilution).

  • Analysis: Fit to a 1:1 steady-state affinity model. Do not expect 1:1 kinetic fits for such fast rates; rely on equilibrium response (R_eq) vs. Concentration.

Binding Mode Visualization

The urea group typically acts as a "hinge binder" in kinases or interacts with catalytic aspartates in proteases.

Binding_Mode Urea_NH1 Urea NH (Donor) Target_Asp Target Asp/Glu (COO-) Urea_NH1->Target_Asp H-Bond Urea_NH2 Urea NH (Donor) Urea_NH2->Target_Asp H-Bond Urea_CO Urea C=O (Acceptor) Target_Backbone Backbone NH Target_Backbone->Urea_CO H-Bond Gem_Dimethyl Gem-Dimethyl (Hydrophobic Contact) Hydrophobic_Pocket Protein Hydrophobic Pocket Gem_Dimethyl->Hydrophobic_Pocket vdW Interaction

Figure 2: Predicted binding interactions of the urea and gem-dimethyl motifs within a protein active site.

References

  • Fragment Library Design & Utility

    • Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." J. Med. Chem.2016 , 59(15), 6581–6614. Link

  • Synthesis of Urea Derivatives

    • Padiya, K. J., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Click Chemistry in FBDD (REFiL Strategy)

    • Bhushan, B., et al. "Rapid Elaboration of Fragments into Leads (REFiL) Applied to Bromodomain-3."[3] ChemRxiv. Link

  • Alkyne Fragments & 1,1-Dimethylpropargylamine

    • Lau, Y. H., et al. "Alkyne Activation in the Diversity Oriented Synthesis of sp2‐Rich Scaffolds." Chemistry – A European Journal. Link

  • Biophysical Screening (SPR)

    • Navratilova, I., & Hopkins, A. L. "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters2010 , 1(1), 44-48. Link

Sources

Click chemistry reactions involving (2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Click Chemistry Reactions Involving (2-methylbut-3-yn-2-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Click Chemistry

In the ever-evolving landscape of bioconjugation and drug discovery, the quest for novel, highly efficient, and versatile molecular building blocks is paramount. (2-methylbut-3-yn-2-yl)urea emerges as a compelling reagent for "click" chemistry, a class of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups.[1] This technical guide provides detailed application notes and protocols for the use of (2-methylbut-3-yn-2-yl)urea in two of the most prominent click reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

What sets (2-methylbut-3-yn-2-yl)urea apart is the integration of a terminal alkyne, the reactive handle for cycloaddition, with a urea functional group. The urea moiety is not merely a passive component; its ability to form hydrogen bonds and potentially coordinate with metal catalysts can influence the reaction kinetics and solubility of the resulting conjugates.[2][3] This guide will delve into the practical aspects of utilizing this unique reagent, offering insights into reaction mechanisms, detailed experimental protocols, and troubleshooting strategies.

Physicochemical Properties of (2-methylbut-3-yn-2-yl)urea

A thorough understanding of the physicochemical properties of a reagent is fundamental to successful reaction design and execution. The properties of (2-methylbut-3-yn-2-yl)urea are summarized below.

PropertyValueSource
CAS Number 32957-01-0[4]
Molecular Formula C₆H₁₀N₂O[4]
Molecular Weight 126.16 g/mol [4]
Appearance Inferred to be a white to off-white solidN/A
Solubility Expected to have good solubility in water and polar organic solventsInferred from the properties of 2-methylbut-3-yn-2-ol[5][6] and the hydrophilic nature of the urea group.
Storage Sealed in dry, 2-8°C[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2-methylbut-3-yn-2-yl)urea

The CuAAC reaction is the cornerstone of click chemistry, renowned for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[1] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, such as (2-methylbut-3-yn-2-yl)urea, with an azide.

The Potential Role of the Urea Moiety in CuAAC

The urea functional group in (2-methylbut-3-yn-2-yl)urea may offer distinct advantages in CuAAC reactions. Research has suggested that urea can assist in copper(I)-catalyzed azide-alkyne cycloadditions, particularly in aqueous media. This assistance may arise from the ability of the urea's oxygen atom to act as a ligand, coordinating with the copper(I) catalyst.[3] This intramolecular coordination could stabilize the catalytically active copper species and accelerate the reaction rate.

CuAAC_Mechanism cluster_product Product Alkyne (2-methylbut-3-yn-2-yl)urea Triazole 1,4-disubstituted 1,2,3-triazole Alkyne->Triazole Azide R-N3 Azide->Triazole Cu_I Cu(I) Cu_I->Triazole Catalyzes

Caption: CuAAC reaction of (2-methylbut-3-yn-2-yl)urea with an azide.

Detailed Protocol for CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction of (2-methylbut-3-yn-2-yl)urea with an azide-containing molecule. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • (2-methylbut-3-yn-2-yl)urea

  • Azide-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like DMF or DMSO)

  • Nitrogen or Argon gas for inert atmosphere (recommended)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (2-methylbut-3-yn-2-yl)urea (e.g., 100 mM in DMF).

    • Prepare a stock solution of the azide-containing substrate (e.g., 100 mM in the same solvent).

    • Prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup:

    • In a clean reaction vial, add the azide-containing substrate (1 equivalent).

    • Add the (2-methylbut-3-yn-2-yl)urea solution (1.1 to 1.5 equivalents).

    • Add the solvent to achieve the desired reaction concentration (typically 10-100 mM).

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiation of the Reaction:

    • Add the copper(II) sulfate solution (0.01 to 0.1 equivalents, i.e., 1 to 10 mol%).

    • Add the sodium ascorbate solution (0.1 to 1 equivalent, i.e., 10 to 100 mol%). The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-60°C).[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated by various methods depending on its properties.

    • For small molecules, an extractive work-up followed by column chromatography is common.[8]

    • For bioconjugates, purification may involve precipitation, dialysis, or size-exclusion chromatography.

Example Reaction Parameters for Optimization
ParameterRangeRationale
(2-methylbut-3-yn-2-yl)urea (eq.) 1.1 - 2.0A slight excess ensures complete consumption of the limiting azide.
Copper Catalyst (mol%) 1 - 10Lower catalyst loading is preferred to minimize potential side reactions and toxicity.[9]
Sodium Ascorbate (mol%) 10 - 100An excess of the reducing agent ensures the copper remains in the active Cu(I) state.[1]
Solvent Water, DMF/water, DMSO/waterCo-solvents are often used to solubilize all reactants.
Temperature (°C) 25 - 60Gentle heating can accelerate the reaction rate.[7]
Reaction Time (h) 1 - 24Dependent on the reactivity of the substrates and reaction conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with (2-methylbut-3-yn-2-yl)urea

SPAAC is a powerful alternative to CuAAC, particularly for applications in biological systems, as it proceeds without the need for a potentially cytotoxic copper catalyst.[10] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide. (2-methylbut-3-yn-2-yl)urea can be used in SPAAC when conjugated to a molecule of interest that is then reacted with a cyclooctyne-modified partner.

Mechanism and Advantages of SPAAC

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition with the azide.[] This allows the reaction to proceed at physiological temperatures and pH without a catalyst. The primary advantage of SPAAC is its bioorthogonality, meaning the reactants do not interfere with biological processes.[12]

SPAAC_Mechanism cluster_product Product Alkyne (2-methylbut-3-yn-2-yl)urea (conjugated to molecule A) Triazole 1,4- and 1,5-disubstituted 1,2,3-triazole mixture Alkyne->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Caption: SPAAC reaction of a (2-methylbut-3-yn-2-yl)urea conjugate with a strained cyclooctyne.

Detailed Protocol for SPAAC Reaction

This protocol outlines a general procedure for the SPAAC reaction between a (2-methylbut-3-yn-2-yl)urea-containing molecule and a strained cyclooctyne (e.g., DBCO or BCN derivatives).

Materials:

  • (2-methylbut-3-yn-2-yl)urea-containing molecule

  • Strained cyclooctyne reagent (e.g., DBCO-NHS ester for amine modification)

  • Biologically compatible buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the (2-methylbut-3-yn-2-yl)urea-containing molecule in the appropriate buffer to a known concentration.

    • Dissolve the strained cyclooctyne reagent in a compatible solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the (2-methylbut-3-yn-2-yl)urea-containing molecule (1 equivalent) with the cyclooctyne solution (1.5 to 5 equivalents). The final concentration of the reactants will depend on their reactivity and the desired reaction time.

  • Reaction Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 4°C, room temperature, or 37°C). The optimal temperature will depend on the stability of the biomolecules involved.

    • The reaction time can vary from minutes to several hours, depending on the specific cyclooctyne used and the concentration of the reactants.[13]

  • Monitoring and Purification:

    • The progress of the reaction can be monitored using techniques such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.

    • Purification of the resulting conjugate is typically achieved using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Example Reaction Parameters for SPAAC
ParameterRangeRationale
Cyclooctyne (eq.) 1.5 - 10An excess of the cyclooctyne reagent is often used to drive the reaction to completion.
Solvent Aqueous buffers (e.g., PBS)SPAAC is highly compatible with aqueous environments, making it ideal for bioconjugation.[13]
Temperature (°C) 4 - 37The temperature is chosen to maintain the stability and activity of the biological molecules.
pH 6.5 - 8.0Most SPAAC reactions are tolerant of a range of pH values around neutral.[14]
Reaction Time (h) 0.5 - 12The reaction rate is dependent on the specific cyclooctyne and the azide partner.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation (CuAAC) - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor solubility of reactants- Steric hindrance- Use freshly prepared sodium ascorbate solution.- Add a copper-coordinating ligand (e.g., THPTA).- Try different co-solvents (DMF, DMSO, t-BuOH).- Increase reaction temperature or time.
Low or no product formation (SPAAC) - Low reactivity of the cyclooctyne- Degradation of reactants- Use a more reactive cyclooctyne (e.g., DBCO).- Increase the concentration of reactants.- Check the stability of the reactants under the reaction conditions.
Side reactions (CuAAC) - Oxidative homocoupling of the alkyne- Degradation of sensitive functional groups- Ensure an inert atmosphere.- Use a sufficient excess of sodium ascorbate.- Use a copper-chelating ligand to protect sensitive biomolecules.[10]
Difficulty in purification - Excess reagents- Similar properties of product and starting materials- Use a minimal excess of the non-limiting reagent.- Employ orthogonal purification methods (e.g., affinity tag).

Applications in Drug Discovery and Bioconjugation

The 1,2,3-triazole ring formed through azide-alkyne cycloadditions is a highly stable and versatile linker. Triazole-containing compounds have found widespread applications in medicinal chemistry and drug discovery, exhibiting a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.[15][16][17] The use of (2-methylbut-3-yn-2-yl)urea in click chemistry enables the facile synthesis of novel triazole derivatives for:

  • Lead optimization: Rapidly generating libraries of compounds with diverse functionalities for structure-activity relationship (SAR) studies.

  • Bioconjugation: Attaching imaging agents, drugs, or targeting moieties to biomolecules such as proteins, peptides, and nucleic acids.[10]

  • Development of Antibody-Drug Conjugates (ADCs): Precisely linking cytotoxic payloads to antibodies for targeted cancer therapy.

References

  • 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications. (n.d.). Retrieved from [Link]

  • 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]

  • 2-Methylbut-3-yn-2-ol. (n.d.). In Wikipedia. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • López-Vidal, M. G., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
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  • Martin, S. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Retrieved from [Link]

  • Preparation method of 2-methyl-3-butyne-2-ol. (2014). Google Patents.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2023). Arabian Journal of Chemistry, 16(11), 105234.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Tella, R., & Verma, R. P. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 22(23), 2737–2774.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]

  • Application of triazoles in the structural modification of natural products. (2021). Future Medicinal Chemistry, 13(24), 2147–2169.
  • (PDF) Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. (2021). ResearchGate. Retrieved from [Link]

  • Preparation of 2-methyl-3-buten-2-ol (2-methylbut-3-en-2-ol). (n.d.). PrepChem.com. Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Click chemistries. (n.d.). Interchim. Retrieved from [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved from [Link]

  • Complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) metal ions. (2012). Advances in Applied Science Research, 3(6), 3522-3539.
  • A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. (2008). Journal of Labelled Compounds and Radiopharmaceuticals, 51(11), 373-374.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2022). Journal of Medicinal Chemistry, 65(1), 10-12.
  • SPAAC Reaction: Bio-Orthogonal Click Chemistry. (2014). iGEM 2014. Retrieved from [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. (2024). Organic Letters, 26(5), 1032–1037.
  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). ChemBioChem, 12(12), 1835–1839.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 1946–1960.
  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. (2023). RSC Advances, 13(31), 21307-21315.
  • SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF UREA METAL COMPLEXES WITH Cu(II), Zn(II), Ag. (2014). Trade Science Inc.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). Inorganic Chemistry, 61(15), 5801–5811.
  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved from [Link]

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Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Propargylic Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Triazolyl-Ureas in Modern Drug Discovery

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] This reaction's remarkable efficiency, regioselectivity, and tolerance of a wide array of functional groups have established it as an indispensable tool in medicinal chemistry and drug development.[3] This guide focuses on a particularly valuable application of CuAAC: the synthesis of 1,2,3-triazolyl-urea hybrids.

Propargylic ureas serve as versatile building blocks, and their conversion to 1,2,3-triazoles introduces a stable, aromatic heterocycle that can act as a key pharmacophore or a rigid linker in bioactive molecules. The resulting triazolyl-urea motif is found in a growing number of compounds with significant therapeutic potential, including selective enzyme inhibitors and anti-cancer agents.[4][5][6] The 1,2,3-triazole ring is not merely a passive linker; its dipolar nature and ability to participate in hydrogen bonding can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of CuAAC for the synthesis of propargylic urea derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into potential challenges and optimization strategies.

Mechanistic Insights: The Copper-Catalyzed Pathway

The CuAAC reaction proceeds via a catalytic cycle involving copper(I) as the active species. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.[7] This catalytic approach offers a dramatic rate acceleration and exclusive formation of the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires harsh conditions and often yields a mixture of regioisomers.[8]

The key steps in the CuAAC catalytic cycle are:

  • Formation of the Copper(I) Acetylide: The terminal alkyne of the propargylic urea reacts with a Cu(I) species to form a copper acetylide.

  • Coordination of the Azide: The organic azide coordinates to the copper center.

  • Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: The intermediate undergoes ring contraction to a triazolyl-copper species, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I) Cu(I) Copper_Acetylide R1-NH-CO-NH-CH2-C≡C-Cu(I) Cu(I)->Copper_Acetylide + Propargylic Urea - H+ Propargylic_Urea R1-NH-CO-NH-CH2-C≡CH Intermediate_Complex [Cu(I) complex] Copper_Acetylide->Intermediate_Complex + Azide Azide R2-N3 Triazole_Product 1,4-Disubstituted Triazole Intermediate_Complex->Triazole_Product Cyclization & Protonolysis Triazole_Product->Cu(I) Catalyst Regeneration Propargylic_Urea_input Propargylic Urea Propargylic_Urea_input->Propargylic_Urea Azide_input Organic Azide Azide_input->Azide

Figure 1: Simplified catalytic cycle of the CuAAC reaction with propargylic ureas.

Experimental Protocols

Part 1: Synthesis of Propargylic Urea Substrates

Propargylic ureas are typically synthesized through the reaction of propargylamine with an appropriate isocyanate.[9]

Materials:

  • Propargylamine

  • Substituted isocyanate (e.g., phenyl isocyanate, alkyl isocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the isocyanate (1.0 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of propargylamine (1.0-1.1 eq.) in the same anhydrous solvent to the cooled isocyanate solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction between a propargylic urea and an organic azide.

Materials:

  • Propargylic urea

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Magnetic stirrer and stir bar

  • Reaction vial or flask

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vial, dissolve the propargylic urea (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system.

    • Add the CuSO₄·5H₂O solution (typically 1-10 mol%).

    • Add the sodium ascorbate solution (typically 5-20 mol%, ensuring it is in excess relative to the copper sulfate).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazolyl-urea.

Data Presentation: Representative CuAAC Reactions of Propargylic Ureas

The following table summarizes typical reaction conditions and outcomes for the CuAAC of propargylic ureas with various azides, based on literature precedents.

EntryPropargylic UreaAzideCatalyst System (mol%)SolventTime (h)Yield (%)
1N-phenyl-N'-(prop-2-yn-1-yl)ureaBenzyl azideCuSO₄ (5), NaAsc (10)t-BuOH/H₂O12>90
2N-cyclohexyl-N'-(prop-2-yn-1-yl)urea1-Azido-4-methylbenzeneCuI (5)DMF885-95
3N-(4-chlorophenyl)-N'-(prop-2-yn-1-yl)urea1-AzidobutaneCuSO₄ (2), NaAsc (5)DMSO2480-90
4N-benzyl-N'-(prop-2-yn-1-yl)ureaPhenyl azide[Cu(PPh₃)₂]NO₃ (1)Toluene4>95

Note: Yields and reaction times are approximate and can vary depending on the specific substrates and reaction scale.

Experimental Workflow Visualization

The overall experimental workflow, from substrate synthesis to the final product, is depicted below.

Workflow cluster_synthesis Propargylic Urea Synthesis cluster_cunc CuAAC Reaction Start_Syn Propargylamine + Isocyanate Reaction_Syn Reaction in Anhydrous Solvent Start_Syn->Reaction_Syn Purification_Syn Purification (Filtration/Chromatography) Reaction_Syn->Purification_Syn Product_Syn Propargylic Urea Purification_Syn->Product_Syn Start_CuAAC Propargylic Urea + Organic Azide Product_Syn->Start_CuAAC Input for CuAAC Reaction_CuAAC CuSO4 / NaAsc in Solvent Start_CuAAC->Reaction_CuAAC Workup_CuAAC Aqueous Workup & Extraction Reaction_CuAAC->Workup_CuAAC Purification_CuAAC Column Chromatography Workup_CuAAC->Purification_CuAAC Product_CuAAC 1,2,3-Triazolyl-Urea Purification_CuAAC->Product_CuAAC

Figure 2: Experimental workflow for the synthesis of 1,2,3-triazolyl-ureas.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be robust and reproducible. The following points contribute to the self-validating nature of these experimental procedures:

  • Reaction Monitoring: The consistent use of TLC or LC-MS for reaction monitoring provides clear endpoints for each step, preventing incomplete reactions or the formation of byproducts due to prolonged reaction times.

  • Purity of Starting Materials: The protocol for propargylic urea synthesis includes a purification step, ensuring that the substrate for the CuAAC reaction is of high purity. Impurities in the starting materials are a common source of failed or low-yielding reactions.

  • Fresh Reducing Agent: The use of a freshly prepared solution of sodium ascorbate is crucial, as it is prone to oxidation. This ensures a sufficient concentration of the active Cu(I) catalyst throughout the reaction.

  • Troubleshooting Guidance: A common challenge with propargylic ureas is the potential for base- or metal-catalyzed intramolecular cyclization to form imidazolinones or other heterocyclic structures. If low yields of the desired triazole are observed, consider the following:

    • Choice of Solvent: Protic solvents like t-BuOH/H₂O can help to suppress intramolecular side reactions by solvating the urea moiety.

    • Catalyst System: The use of pre-formed Cu(I) catalysts or the addition of a stabilizing ligand (e.g., TBTA, THPTA) can sometimes improve selectivity for the intermolecular cycloaddition.

    • Temperature Control: Running the reaction at room temperature or even cooler can disfavor the often higher activation energy pathway of intramolecular cyclization.

References

  • Wikipedia. (2024). 1,2,3-Triazole. [Link]

  • RSC Publishing. (2021). A practical flow synthesis of 1,2,3-triazoles. [Link]

  • MDPI. (2021). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. [Link]

  • SciSpace. (2022). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]

  • RSC Publishing. Advances.

  • Google Patents.
  • ResearchGate. (2016). One-Pot Synthesis of Disubstituted Urea from Carbon Dioxide, Propylene Oxide, and Amines Catalyzed by Imidazolium-Tetraiodoindate. [Link]

  • Google Patents. Process for the preparation of a urea and formaldehyde-containting aqueous solution.
  • Google Patents.
  • Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

  • ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]

  • ResearchGate. Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine.... [Link]

  • NIH. (2014). Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis. [Link]

  • Dovepress. (2023). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ResearchGate. (1984). Organic Azides. 3. Ultrasound Synthesis of Propargyl Azide, Azidoacetonitrile and Primary Allylic Azides. [Link]

  • PMC. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

  • PMC. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. [Link]

  • Beilstein Journals. (2014). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

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Application Note: Optimizing Sonogashira Coupling Conditions for (2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Sonogashira Coupling for Novel Urea Derivatives

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper species, is renowned for its reliability and tolerance of a wide range of functional groups, operating under mild conditions.[3][4][5] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6][7]

This guide focuses on the application of the Sonogashira coupling to a specific, functionalized alkyne: (2-methylbut-3-yn-2-yl)urea. The presence of the urea moiety introduces unique considerations regarding solubility, basicity, and potential interactions with the catalytic system. The tertiary alcohol-like structure adjacent to the alkyne also provides steric bulk, which can influence reaction kinetics. Understanding how to navigate these properties is critical for successfully incorporating this building block into more complex molecules, a common goal in medicinal chemistry and materials science. This document provides a deep dive into the mechanistic underpinnings, key reaction parameters, and a field-tested protocol for the successful coupling of this versatile substrate.

The Engine of the Reaction: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] While copper-free variants exist, the classical Sonogashira-Hagihara protocol remains the most widely practiced.[1][8] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The process begins with the activation of the palladium catalyst. Typically, a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or another reactant.[1] The active Pd(0) complex then enters the main catalytic cycle.

Caption: Fig 1: The dual catalytic cycle of the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R¹-X), inserting itself into the carbon-halide bond to form a square planar Pd(II) complex. This step is often the rate-determining step of the overall process.[9]

  • Transmetalation: The Pd(II) complex receives the acetylide group from the activated copper acetylide species. This ligand exchange regenerates the copper catalyst and forms a new Pd(II)-alkynyl complex.[6]

  • Reductive Elimination: The aryl/vinyl group and the alkynyl group on the palladium center couple, forming the desired product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The Copper Cycle:

  • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[6]

  • Deprotonation: A base, usually an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[6] This species is the key nucleophile that participates in the transmetalation step with the palladium complex.

Core Parameters for Coupling (2-methylbut-3-yn-2-yl)urea

Optimizing the Sonogashira coupling requires careful consideration of each reaction component. The urea functionality in the target alkyne adds specific challenges, primarily related to potential catalyst inhibition and solubility.

Palladium Precatalyst Selection

The choice of palladium source is crucial. Both Pd(0) and Pd(II) complexes can be used.

  • Pd(II) Precatalysts: Complexes like Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are common. They are air-stable and convenient to handle, reducing to the active Pd(0) species in the reaction mixture.[1]

  • Pd(0) Precatalysts: Complexes like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are also effective but are more sensitive to air and require more careful handling.

Expert Insight: For initial screenings with (2-methylbut-3-yn-2-yl)urea, PdCl₂(PPh₃)₂ is the recommended starting point due to its stability and proven efficacy. The urea moiety's N-H bonds are not typically reactive under these conditions, but the lone pairs on the oxygen and nitrogen atoms could potentially coordinate to the palladium center. Using robust phosphine ligands helps to stabilize the desired catalytic species.

The Role of the Copper(I) Co-catalyst

Copper(I) iodide (CuI) is the most common co-catalyst. It dramatically accelerates the reaction, allowing it to proceed at or near room temperature.[3] The key function of copper is to form the copper acetylide, which undergoes transmetalation with the palladium complex more readily than the terminal alkyne itself.[10]

To Use or Not to Use? The primary drawback of using copper is the promotion of alkyne homocoupling (Glaser coupling), an oxidative dimerization that forms an unwanted diacetylene byproduct.[1][8] This side reaction is exacerbated by the presence of oxygen. Therefore, reactions using a copper co-catalyst must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Expert Insight: For the coupling of (2-methylbut-3-yn-2-yl)urea, it is advisable to begin with the standard copper-cocatalyzed protocol. If homocoupling proves to be a significant and inseparable side product, a copper-free protocol should be investigated. Copper-free reactions often require more forcing conditions (higher temperatures) or more specialized, electron-rich ligands on the palladium catalyst to facilitate direct acetylide activation.[8]

Choice of Base and Solvent

The base serves two critical functions: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide (H-X) generated during the reaction.[1]

  • Amine Bases: Liquid amines like triethylamine (TEA) or diisopropylamine (DIPA) are frequently used and can often serve as both the base and the solvent (or co-solvent).[1][4]

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, especially in copper-free systems, but may require different solvents.[1]

The solvent must be capable of dissolving all reactants and catalytic species.

  • Common Solvents: Besides amines, tetrahydrofuran (THF) , dimethylformamide (DMF) , and acetonitrile (MeCN) are effective. The choice of solvent can significantly impact reaction rates and yields.[11]

Expert Insight: (2-methylbut-3-yn-2-yl)urea possesses both polar (urea) and non-polar (t-butyl) characteristics. A solvent system of THF and triethylamine is an excellent starting point, offering good solubility for a range of aryl halides and the alkyne. The amine base is sufficiently strong to deprotonate the alkyne without affecting the urea N-H protons.

Standardized Protocol for Sonogashira Coupling

This protocol provides a reliable starting point for coupling an aryl iodide with (2-methylbut-3-yn-2-yl)urea.

Materials and Reagents:

  • Aryl Halide (e.g., Iodobenzene)

  • (2-methylbut-3-yn-2-yl)urea

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Reaction flask (Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), (2-methylbut-3-yn-2-yl)urea (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere. This step is critical to prevent catalyst degradation and alkyne homocoupling.

  • Solvent and Reagent Addition:

    • Through the septum, add anhydrous THF (to achieve a concentration of ~0.2 M with respect to the aryl halide) followed by anhydrous triethylamine (2.0 eq) via syringe.

    • The reaction mixture should be a suspension, which may become more homogeneous as the reaction progresses.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble catalyst residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Data Presentation and Optimization Strategies

The following table summarizes recommended starting conditions and potential optimization pathways.

ParameterStandard ConditionOptimization Strategy & Rationale
Aryl Halide Aryl IodideReactivity: I > Br > Cl. For less reactive bromides, increase temperature (50-80°C) or use a more active catalyst system (e.g., with Buchwald ligands).
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)If yield is low, increase catalyst loading to 5 mol%. For challenging substrates, consider a Pd(0) source like Pd(PPh₃)₄.
Cu Co-catalyst CuI (4 mol%)If homocoupling is severe, reduce CuI loading to 1-2 mol% or switch to a copper-free protocol.
Base Triethylamine (2 eq)If reaction stalls, a stronger, bulkier base like diisopropylethylamine (DIPEA) or DBU may be beneficial.
Solvent THF / TEAFor solubility issues, consider DMF. Note that DMF can be difficult to remove.
Temperature Room TemperatureFor unreactive halides, incrementally increase temperature to 40°C, then 60°C. Monitor for decomposition.

Workflow for Reaction Optimization

When adapting the protocol for a new substrate, a logical workflow is essential for efficient optimization.

Optimization_Workflow start Start: Standard Protocol (Ar-I, 1.2 eq Alkyne, 2% Pd, 4% CuI, TEA/THF, RT) monitor Monitor by TLC/LC-MS after 4 hours start->monitor decision Is Reaction Complete (>90% conversion)? monitor->decision success Success! Proceed to Workup & Purification decision->success Yes troubleshoot Troubleshoot decision->troubleshoot No check_sm Incomplete Conversion: Mainly Starting Material troubleshoot->check_sm check_side Complex Mixture: Side Products Observed troubleshoot->check_side sol_temp Increase Temp to 50°C Re-evaluate in 4h check_sm->sol_temp sol_homo Major Homocoupling? Reduce [CuI] or go Cu-free check_side->sol_homo sol_decomp Decomposition? Run at lower temp (0°C) check_side->sol_decomp sol_cat Consider More Active Catalyst (e.g., different ligand) sol_temp->sol_cat

Caption: Fig 2: A logical workflow for optimizing the Sonogashira coupling.

References

  • Banu, K. S. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1845. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Steiner, A. et al. (2011). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E, 67(Pt 8), o1866. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Research Lab. (2022). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Rout, L. et al. (2023). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • University of California, Irvine. (n.d.). The Sonogashira Coupling. [Link]

  • Zhang, P. et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(8), 1549–1556. [Link]

  • Al-Zoubi, R. M. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6835–6856. [Link]

Sources

Scalable Synthesis of Tertiary Alkynyl Ureas (Ynamides): Reagent Selection and Process Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tertiary alkynyl ureas—specifically urea-ynamides (


)—are emerging as critical pharmacophores in covalent inhibitor design and as rigid linkers in PROTACs. Unlike traditional ynamines, the electron-withdrawing carbonyl group confers hydrolytic stability while retaining unique reactivity for cyclizations and cross-couplings.

However, scaling these syntheses from milligram to kilogram quantities presents two primary bottlenecks:

  • Safety: The academic standard (alkynyl iodonium salts) poses severe explosion hazards at scale.

  • Homocoupling: Oxidative dimerization of the alkyne (Glaser coupling) often outcompetes the desired C-N bond formation.

This guide details a robust, scalable workflow using 1-bromoalkynes and copper catalysis , prioritizing process safety and purity over the convenience of high-energy reagents.

Strategic Reagent Selection: The Scale-Up Matrix

For process chemistry, the choice of electrophile is the determinant of safety and cost. While hypervalent iodine reagents are popular in discovery chemistry, they are unsuitable for scale-up.

Table 1: Electrophile Selection for Scale-Up
FeatureAlkynyl Iodonium Salts (Academic Standard)1-Bromoalkynes (Process Standard)
Reactivity High (Room Temp, mild bases)Moderate (Requires Catalyst + Ligand)
Atom Economy Poor (Stoichiometric hypervalent iodine waste)Good (Stoichiometric bromide salt)
Safety Profile Severe Hazard: Shock-sensitive, exothermic decomposition.Manageable: Stable at ambient temp; non-explosive.
Cost High (Complex synthesis)Low (One-step from terminal alkyne)
Scale Suitability < 10 g> 1 kg
Decision Logic for Reagent Selection

ReagentSelection Start Target: Tertiary Alkynyl Urea ScaleCheck Target Scale? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale Discovery LargeScale > 100 grams ScaleCheck->LargeScale Development Iodonium Route A: Alkynyl Iodonium Salts (Fast, Dangerous) SmallScale->Iodonium Bromo Route B: 1-Bromoalkynes (Stable, Scalable) LargeScale->Bromo Process Cu-Catalyzed Cross-Coupling (Modified Ullmann) Bromo->Process

Figure 1: Decision matrix favoring 1-bromoalkynes for large-scale synthesis to mitigate thermal hazards.

Preparation of Reagents: 1-Bromoalkynes[1][2][3][4][5]

Before the coupling, the terminal alkyne must be activated. Avoid the NBS/AgNO


 method used in academic labs due to the cost of silver.
Protocol A: Hypobromite Bromination (Kilogram Scale)

Mechanism: Oxidative bromination using in-situ generated hypobromite.

Reagents:

  • Terminal Alkyne (1.0 equiv)[1]

  • Sodium Bromide (NaBr, 1.2 equiv)

  • Sodium Hypochlorite (NaOCl, commercial bleach, 1.2 equiv)

  • Solvent: Water/Ethyl Acetate biphasic system (or MeCN/Water)

Step-by-Step:

  • Dissolution: Dissolve the terminal alkyne in Ethyl Acetate. Add solid NaBr dissolved in minimal water.

  • Addition: Cool to 0 °C. Add NaOCl solution dropwise while monitoring internal temperature (maintain < 10 °C).

  • Reaction: Stir vigorously (biphasic) for 2–4 hours. Monitor by TLC/GC (disappearance of alkyne).

  • Workup: Separate layers. Wash organic layer with aqueous Na

    
    S
    
    
    
    O
    
    
    (to quench active bromine) and brine.
  • Isolation: Dry over MgSO

    
     and concentrate. Note: Most 1-bromoalkynes are stable oils/solids and can be used without distillation.
    

Core Protocol: Copper-Catalyzed C-N Coupling[3]

This protocol utilizes a Cu(I)/Diamine system.[1] The critical factor here is the "Slow Addition" or "Pre-complexation" strategy to prevent the 1-bromoalkyne from homocoupling (forming diynes).

Reaction Pathway[4][5][6][7][8][9]

ReactionPathway Urea Secondary Urea (Nucleophile) Complex Cu-Amido Species (Active Nucleophile) Urea->Complex Deprotonation & Transmetallation Base Base (K3PO4) + CuI/DMEDA Base->Complex Product Tertiary Alkynyl Urea (Ynamide) Complex->Product Oxidative Addn & Reductive Elim Bromo 1-Bromoalkyne (Electrophile) Bromo->Product Homocouple Glaser Homocoupling (Side Product) Bromo->Homocouple Excess Reagent + O2

Figure 2: The catalytic cycle highlights the necessity of forming the Cu-Amido species to suppress side reactions.

Protocol B: General Coupling Procedure (100g Scale)

Reagents:

  • Secondary Urea (

    
    ): 1.0 equiv
    
  • 1-Bromoalkyne: 1.1 equiv

  • Catalyst: CuI (5–10 mol%) or CuCN (10 mol%)

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (10–20 mol%) or 1,10-Phenanthroline.
    
  • Base: K

    
    PO
    
    
    
    (anhydrous, tribasic) (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane (0.5 M concentration)

Step-by-Step:

  • Inerting: Charge a reactor with K

    
    PO
    
    
    
    , CuI, and the Urea substrate. Cycle vacuum/Nitrogen 3 times. Oxygen exclusion is critical to prevent alkyne homocoupling.
  • Solvation: Add anhydrous Toluene. Add the Ligand (DMEDA) via syringe. The solution should turn blue/green (depending on Cu source).

  • Heating: Heat the slurry to 60–80 °C. Agitate well (heterogeneous mixture).

  • Controlled Addition: Add the 1-Bromoalkyne (dissolved in minimal toluene) slowly over 1–2 hours.

    • Why? Keeping the concentration of bromoalkyne low relative to the Cu-Urea complex favors cross-coupling over homocoupling.

  • Completion: Stir at temperature for 12–24 hours. Monitor by HPLC.

  • Workup (Copper Removal):

    • Cool to room temperature.[2]

    • Dilute with EtOAc.

    • Critical Wash: Wash with 5% aqueous Ethylenediamine or NH

      
      OH/NH
      
      
      
      Cl (1:1)
      . The aqueous layer will turn deep blue (Cu-amine complex).[3] Repeat until the aqueous layer is colorless.[3]
    • Wash with brine, dry, and concentrate.[4]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Switch ligand to 1,10-Phenanthroline ; ensure K

PO

is finely milled.
High Homocoupling (Diyne formation)High local concentration of bromoalkyne or O

leak.
Use syringe pump addition of bromoalkyne; degas solvents thoroughly.
Hydrolysis of Product Acidic workup or wet solvents.Ynamides are acid-sensitive. Keep workup pH > 7. Store product with trace Et

N.
Residual Copper Inefficient chelation during workup.Use Trimercaptotriazine (TMT) resin scavengers or wash with aqueous EDTA.

References

  • Evano, G., et al. (2008). Copper-Mediated Coupling of 1-Bromoalkynes with N-Nucleophiles.

    • (Chemical Reviews)

  • Hsung, R. P., et al. (2010). Copper-Catalyzed N-Alkynylation of Carbamates and Ureas.

    • (NIH/PMC)

  • Danheiser, R. L., et al. (2010). Synthesis of Ynamides by N-Alkynylation of Amine Derivatives. Details the safety advantages of bromoalkynes over iodonium salts.

    • (Organic Letters)

  • Process Safety in Alkynylation. (2022). Risk assessment of hypervalent iodine reagents.

    • (Organic Process Research & Development)

Sources

Troubleshooting & Optimization

Purification methods for (2-methylbut-3-yn-2-yl)urea: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-methylbut-3-yn-2-yl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting and optimizing purification strategies for this compound. Here, we compare the two primary methods—recrystallization and chromatography—and offer troubleshooting solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying (2-methylbut-3-yn-2-yl)urea?

A1: The two most common and effective techniques for the purification of (2-methylbut-3-yn-2-yl)urea are recrystallization and flash column chromatography. The choice between these methods depends on factors such as the impurity profile, the desired final purity, the scale of the purification, and available resources.

Q2: How do I choose between recrystallization and chromatography for my sample?

A2: The decision-making process can be guided by a preliminary analysis of your crude product. A simple Thin Layer Chromatography (TLC) can be very informative. If your crude material shows one major spot with minor impurities that have significantly different polarities, recrystallization may be a good first choice due to its simplicity and scalability. If the TLC shows multiple impurities with polarities close to your product, column chromatography will likely be necessary to achieve high purity.

Q3: What are the typical physical properties of (2-methylbut-3-yn-2-yl)urea I should be aware of?

A3: (2-methylbut-3-yn-2-yl)urea has a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol [1]. While specific solubility data is not widely published, its precursor, 2-methyl-3-butyn-2-ol, is soluble in water and most organic solvents like ethanol, acetone, and ether[2]. This suggests that (2-methylbut-3-yn-2-yl)urea is likely to be a polar molecule with good solubility in polar organic solvents.

Recrystallization vs. Chromatography: A Comparative Analysis

The choice of purification method is a critical step in any synthetic workflow. Below is a table summarizing the key aspects of recrystallization and column chromatography for the purification of (2-methylbut-3-yn-2-yl)urea.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.
Typical Purity Good to excellent (>99% achievable with multiple recrystallizations)[3].Excellent (>99.5% achievable).
Yield Can be high, but some product loss in the mother liquor is inevitable.Generally lower than recrystallization due to handling losses and potential for product streaking on the column.
Scalability Easily scalable to large quantities.Can be challenging and costly to scale up.
Time Consumption Relatively fast for a single batch.Can be time-consuming, especially for large columns and slow-eluting compounds.
Cost Generally lower cost (solvents and glassware).Higher cost (silica gel, large volumes of high-purity solvents, columns).
"Green" Chemistry Can be more environmentally friendly if solvents are chosen carefully and recycled.Generates significant solvent and solid waste.

Purification Method Decision Workflow

Purification Decision Workflow Figure 1: Decision workflow for purification method selection. start Crude (2-methylbut-3-yn-2-yl)urea tlc Analyze by TLC start->tlc decision Impurities well separated? tlc->decision recrystallization Attempt Recrystallization decision->recrystallization Yes chromatography Perform Column Chromatography decision->chromatography No check_purity_recrystallization Purity > 98%? recrystallization->check_purity_recrystallization check_purity_chromatography Purity > 98%? chromatography->check_purity_chromatography check_purity_recrystallization->chromatography No final_product Pure Product check_purity_recrystallization->final_product Yes check_purity_chromatography->final_product Yes repurify Re-purify (consider alternative method) check_purity_chromatography->repurify No repurify->tlc

Troubleshooting Guide: Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The solubility of (2-methylbut-3-yn-2-yl)urea in the chosen solvent is too high, even at low temperatures. This is a common issue with ureas due to their strong hydrogen bonding capabilities.

  • Solution:

    • Add a less polar "anti-solvent": While the solution is hot, slowly add a solvent in which your compound is insoluble until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly.

    • Try a different solvent system: Experiment with solvent mixtures. For ureas, mixtures of alcohols (like ethanol or isopropanol) and water, or ethyl acetate and hexanes can be effective[4].

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can provide nucleation sites for crystal growth.

Problem: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator, but be mindful that rapid cooling can trap impurities[5].

Experimental Protocol: Recrystallization of (2-methylbut-3-yn-2-yl)urea

This is a general starting protocol. The ideal solvent system should be determined through small-scale trials.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude (2-methylbut-3-yn-2-yl)urea and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals[5]. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide: Column Chromatography

Problem: Poor or no separation of the product from impurities.

  • Cause: The polarity of the eluent is not optimized.

  • Solution:

    • Optimize the solvent system using TLC: The ideal solvent system should give your product an Rf value of 0.2-0.4. Test various combinations of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). For polar ureas, adding a small amount of methanol (0.5-2%) to the eluent can improve separation[4].

    • Use a solvent gradient: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to separate compounds with close Rf values.

Problem: The product elutes as a broad band or "tails".

  • Cause: The compound is interacting too strongly with the silica gel, or the column is overloaded.

  • Solution:

    • Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing. For acidic compounds, a small amount of acetic acid can be used.

    • Reduce the sample load: As a general rule, the ratio of silica gel to crude compound should be at least 50:1 (w/w) for difficult separations[4].

    • Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to poor separation.

Experimental Protocol: Column Chromatography of (2-methylbut-3-yn-2-yl)urea

  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Packing:

    • Slurry Packing (recommended): In a beaker, mix the silica gel with the initial eluent to form a slurry. Pour the slurry into the column and allow it to settle.

    • Dry Packing: Fill the column with dry silica gel and then slowly run the eluent through it until the silica is fully wetted and packed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Chromatography Workflow Diagram

Chromatography Workflow Figure 2: General workflow for column chromatography. start Crude Product tlc TLC Solvent Screening start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

References

  • Vertex AI Search. 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications.
  • PrepChem. Preparation of 2-methyl-3-buten-2-ol (2-methylbut-3-en-2-ol).
  • Google Patents. US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • China/Asia On Demand (CAOD). Recrystallization Purification Method for Urea.
  • OECD Existing Chemicals Database. 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
  • Google Patents. US7914682B2 - Method for removing impurities from a urea solution.
  • MDPI. (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H).
  • Google Patents. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • Benchchem. Technical Support Center: Purification of Diastereomeric Urea Derivatives.
  • ResearchGate. Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • ChemScene. (2-Methylbut-3-yn-2-yl)urea.
  • YouTube. Technique Series: Recrystallization (urea as an example).

Sources

Technical Support Center: Terminal Alkyne Stabilization in Urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: ALK-UREA-PROTO-001 Subject: Prevention of oligomerization and Glaser coupling during urea formation.

Executive Summary

Terminal alkynes are privileged pharmacophores in covalent kinase inhibitors and essential handles for Activity-Based Protein Profiling (ABPP). However, they are thermodynamically unstable in the presence of strong bases , transition metals (especially Copper) , and oxidants —conditions frequently encountered during urea synthesis.

The "polymerization" often reported by researchers is typically a misidentified mixture of Glaser coupling (dimerization) and base-catalyzed isomerization to allenes , which subsequently decompose into intractable tars (polyacetylenes). This guide provides a self-validating workflow to suppress these pathways.

Diagnostic & Triage: Why did my reaction fail?

Match your observation to the root cause before selecting a protocol.

SymptomChemical Root CauseImmediate Corrective Action
Insoluble black/brown tar Polyacetylene formation via radical or thermal pathways. Often triggered by excessive heat (>60°C) or strong bases (NaH, KOH).STOP. Switch to Method B (CDI) at 0°C. Eliminate strong bases.
New spot on TLC (R_f ~0.5-0.7) Glaser Coupling (Diyne formation). Two alkyne units coupled. Caused by trace Copper + O₂ + Base.Check Reagents. Did you use Cu in a previous step (e.g., azide reduction)? Add metal scavenger (e.g., QuadraPure™). Degas solvents.
Product is an oil, not solid Allene Isomerization. Base-catalyzed migration of the triple bond (propargyl → allenyl).Check Base pKa. Switch from TEA/DIPEA to inorganic buffers or pyridine. Ensure reaction is anhydrous.
Low Yield / Unreacted Amine Deactivation. The alkyne is withdrawing electron density, making the amine less nucleophilic.Activate the Partner. Do not heat the alkyne-amine. Activate the other non-alkyne amine partner first (Method B).
Method Selection Strategy

Do not default to "standard" conditions. Use this logic gate to select the safest protocol for your specific substrate.

MethodSelection Start START: Target Urea with Terminal Alkyne Isocyanate Is Isocyanate Commercially Available? Start->Isocyanate Direct METHOD A: Direct Addition (No Base/Weak Base) Isocyanate->Direct Yes (Safest) Activate Must Activate Amine (Phosgene Substitute) Isocyanate->Activate No Sensitivity Is Alkyne Base/Heat Sensitive? Activate->Sensitivity CDI METHOD B: CDI Activation (Metal-Free) Sensitivity->CDI Stable (pKa > 25) Protect METHOD C: TMS Protection (Protect -> React -> Deprotect) Sensitivity->Protect Unstable / Trace Cu Present

Figure 1: Decision matrix for selecting the optimal urea synthesis pathway while preserving terminal alkynes.

Detailed Protocols
Method A: Direct Isocyanate Addition (The "Zero-Risk" Approach)

Best for: When the non-alkyne partner is available as an isocyanate.

The Logic: Isocyanates are highly electrophilic. They react with amines without external activation or strong bases, eliminating the primary cause of alkyne degradation.

  • Preparation: Dissolve the alkyne-amine (1.0 equiv) in anhydrous DCM or THF (0.1 M).

  • Scavenging (Critical Step): If the amine was prepared via metal reduction, add QuadraPure™ TU (thiourea scavenger) and stir for 30 mins, then filter. Trace metals catalyze polymerization.

  • Addition: Add the isocyanate (1.05 equiv) dropwise at 0°C.

  • Base Control:

    • Standard: No base.[1]

    • If salt form: Use DIPEA (1.1 equiv). Avoid TEA (Triethylamine can contain trace copper stabilizers).

  • Monitoring: Monitor by TLC/LCMS. If the reaction stalls, warm only to RT. Do not heat.

Method B: CDI Activation (The "Gold Standard" for Coupling)

Best for: Coupling two amines when no isocyanate is available. CDI (1,1'-Carbonyldiimidazole) is safer than phosgene and avoids the high heat of urea exchange.

The Logic: CDI activates the non-alkyne amine first, forming an intermediate (acyl-imidazole). The alkyne-amine is added second, acting only as a nucleophile, shielding it from the activation energy.

Protocol:

  • Activation Phase:

    • Dissolve the non-alkyne amine (1.0 equiv) in anhydrous DCM/THF.

    • Cool to 0°C.

    • Add CDI (1.1 equiv) in one portion.

    • Self-Validation: Observe CO₂ evolution (bubbling). Stir at 0°C for 1 hour. Verify complete conversion to the intermediate via LCMS (Mass = Amine + 94 Da).

  • Coupling Phase:

    • Add the alkyne-amine (1.0 equiv) dissolved in minimal solvent.

    • Optional: Add 1.0 equiv of DMAP only if the reaction is sluggish.

  • Workup:

    • Quench with water. The byproduct is imidazole (water-soluble), which washes away, leaving clean urea.

Method C: TMS Protection Strategy (The "Nuclear Option")

Best for: Highly sensitive substrates or when strong bases (NaH) are unavoidable.

The Logic: Temporarily masking the acidic proton (pKa ~25) with a Trimethylsilyl (TMS) group renders the alkyne inert to Glaser coupling and isomerization.

  • Protection: React terminal alkyne with TMS-Cl (1.2 equiv) and LiHMDS (1.1 equiv) at -78°C.

  • Urea Formation: Perform urea synthesis using Method A or B. The TMS group will survive CDI and mild bases.

  • Deprotection:

    • Dissolve the purified TMS-urea in MeOH.

    • Add K₂CO₃ (0.5 equiv). Stir at RT for 30 mins.

    • Note: This is mild enough to preserve the urea linkage while cleaving the silyl group.

Failure Mode Analysis (Mechanism)

Understanding how the reaction fails allows you to prevent it.

FailureModes Alkyne Terminal Alkyne (R-C≡C-H) Base Strong Base (> pKa 25) Alkyne->Base Copper Trace Copper + O2 Alkyne->Copper Electrophile Isocyanate / CDI-Amine Alkyne->Electrophile Allene Allene (Isomerization) Base->Allene Proton Shift Diyne Glaser Product (Dimer) Copper->Diyne Oxidative Coupling Urea Target Urea Electrophile->Urea Nucleophilic Attack Polymer Black Tar (Polymerization) Allene->Polymer Heat/Decomp

Figure 2: Competing reaction pathways. Success requires maximizing the green path while suppressing the yellow triggers.

Frequently Asked Questions (FAQs)

Q: Can I use Palladium (Pd) catalysis to form the urea (Carbonylation)? A: NO. Terminal alkynes are notorious poisons for Pd catalysts and will undergo Sonogashira-type side reactions or polymerization under carbonylation conditions (CO atmosphere). Avoid metal-catalyzed urea formation unless the alkyne is TMS-protected.

Q: My alkyne-amine is an HCl salt. Can I use NaOH to freebase it in situ? A: Avoid hydroxide bases if possible. They are strong enough to cause equilibrium deprotonation of the alkyne in organic solvents. Use DIPEA (Hunig's base) or Sodium Bicarbonate . If you must use a stronger base, ensure the temperature is kept strictly at 0°C.

Q: How do I remove trace Copper from my starting material? A: If your amine was made via "Click" chemistry or Cu-catalyzed reduction, simple extraction is insufficient.

  • Solution: Stir your amine solution with SiliaMetS® Thiol or QuadraPure™ resin for 2 hours prior to the urea reaction. Even ppm levels of Cu can trigger Glaser coupling.

Q: Can I use Triphosgene instead of CDI? A: Yes, but with caution. Triphosgene generates phosgene in situ. It is highly effective but requires strict stoichiometry. Excess phosgene can dehydrate the urea to a carbodiimide or react with the alkyne under forcing conditions. CDI is preferred for its "soft" activation.

References
  • Glaser Coupling Mechanism & Prevention

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.

  • CDI-Mediated Urea Synthesis

    • Batey, R. A., Santhakumar, V., Yoshina-Ishii, C., & Taylor, S. D. (1998). An efficient and general one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from amines. Tetrahedron Letters, 39(35), 6267-6270.

  • Protecting Groups for Alkynes

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Silyl Acetylenes).

  • Base-Catalyzed Isomerization (Alkyne to Allene)

    • Campagne, J. M., et al. (2005). Base-catalyzed isomerization of terminal alkynes.[2] Journal of Organic Chemistry. (General mechanistic reference for alkyne-allene equilibrium).

Sources

Troubleshooting solubility issues of (2-methylbut-3-yn-2-yl)urea in water

Author: BenchChem Technical Support Team. Date: February 2026

System Status: OPERATIONAL | Ticket ID: SOL-32957 | Topic: Solubility & Stability Optimization[1]

Executive Summary: The Solubility Paradox

The Molecule: (2-methylbut-3-yn-2-yl)urea (CAS: 32957-01-0) The Challenge: Users often report "cloudiness" or "precipitation" despite the molecule's theoretical hydrophilicity (LogP ~0.07).[1]

The Root Cause: The solubility issue with this compound is rarely due to pure lipophilicity. Instead, it is a thermodynamic conflict between Crystal Lattice Energy and Solvation Entropy .[1]

  • High Lattice Energy: The urea moiety forms an extensive, rigid hydrogen-bonding network in the solid state (similar to pure urea).[1] Breaking this lattice requires significant energy (heat).[1]

  • Steric Shielding: The gem-dimethyl and alkyne groups create a hydrophobic "shield" around the urea core, slowing down water access to the polar center.[1]

  • Chemical Instability: Improper solubilization attempts (e.g., adding strong base) can trigger an intramolecular cyclization, converting your linear urea into a cyclic imidazolidinone derivative, which precipitates out of solution.[1]

Diagnostic Logic Tree

Before altering your protocol, use this flow to identify the specific nature of your solubility failure.

SolubilityDiagnostics Start Start: Solution is Cloudy/Precipitated CheckHeat Did you apply mild heat (40°C)? Start->CheckHeat CheckBase Did you adjust pH > 9? CheckHeat->CheckBase Yes, still cloudy CheckTime Sonication > 10 mins? CheckHeat->CheckTime No ResultCyclization Issue: Chemical Degradation (Cyclization to Imidazolidinone) CheckBase->ResultCyclization Yes (Critical Error) ResultSaturation Issue: Saturation Limit Solution: Use Co-solvent (DMSO) CheckBase->ResultSaturation No ResultLattice Issue: Kinetic Trap (Lattice Energy) Solution: Apply Heat + Sonication CheckTime->ResultLattice No CheckTime->ResultSaturation Yes

Figure 1: Diagnostic decision tree for isolating solubility failures. Note the critical warning regarding base-mediated degradation.

Technical Deep Dive: Physicochemical Properties

To master this molecule, you must understand the numbers governing its behavior.[1]

PropertyValueImplication for Solubility
LogP 0.07 (approx)Amphiphilic. It wants to be in water, but it is not "freely" soluble like pure urea.[1]
TPSA 55.12 ŲModerate polarity.[1] Sufficient for H-bonding with water.[1]
pKa ~13-14 (Urea NH)Neutral in water. It does not ionize significantly at physiological pH.[1]
Reactivity Propargylic UreaHigh Risk. The alkyne is beta to the urea nitrogen. Base can catalyze 5-exo-dig cyclization.[1]
The "Cyclization Trap" (Critical Warning)

Many researchers habitually add NaOH to stubborn organic acids/bases.[1] Do NOT do this here. Under basic conditions, the distal urea nitrogen attacks the alkyne triple bond (hydroamidation), forming a cyclic 4,4-dimethyl-5-methyleneimidazolidin-2-one .[1] This byproduct is often less soluble and represents a permanent loss of your starting material [1].[1]

Validated Solubilization Protocols
Protocol A: The "Standard" Aqueous Preparation (Up to 10 mM)

Best for: Cell culture, enzymatic assays where DMSO is restricted.

  • Weighing: Weigh the target amount of (2-methylbut-3-yn-2-yl)urea.

  • Wetting: Add 10% of the final volume of water.

  • Disruption: Sonicate in a water bath at 40°C for 10–15 minutes.

    • Why? You must overcome the crystal lattice energy.[1] The heat breaks the intermolecular H-bonds between urea molecules, while sonication disperses the hydrophobic clusters.

  • Dilution: Slowly add the remaining 90% of warm (35-40°C) water or buffer while stirring.

  • Equilibration: Allow to cool to room temperature. If it remains clear, filter sterilize (0.22 µm).[1]

Protocol B: The "High-Concentration" Stock (Up to 100 mM)

Best for: Animal dosing, stock solutions.

  • Primary Solvent: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide).[1]

    • Solubility Limit: >100 mg/mL is typically achievable in pure DMSO.[1]

  • Secondary Dilution: Dilute this stock into your aqueous buffer.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% for cell assays, < 5% for animal studies.[1]

    • Precipitation Check: If a white cloud forms upon dilution, you have hit the "Crash-Out Point." Add 5-10% Tween-80 or PEG-400 to the aqueous buffer before adding the DMSO stock to stabilize the dispersion.[1]

Stability & Storage FAQs

Q1: Can I autoclave this solution? A: No. Ureas are susceptible to hydrolysis at high temperatures (121°C), decomposing into ammonia and the corresponding amine/carbonate. Furthermore, terminal alkynes can undergo hydration to ketones under high heat/pressure in water.[1] Use 0.22 µm filtration only.

Q2: My solution turned yellow after a week at 4°C. Is it safe to use? A: No. Yellowing often indicates oxidation of the alkyne or trace polymerization. Fresh preparation is mandatory for propargylic ureas.[1] If you must store it, freeze aliquots at -20°C in amber glass vials (to prevent photolytic degradation).

Q3: Can I use acid to help dissolve it? A: Proceed with caution. While urea protonation (pH < 1) can increase solubility, strong acids can catalyze the hydration of the alkyne (triple bond) into a ketone (Meyer-Schuster rearrangement type chemistry).[1] Keep pH between 4.0 and 8.0.[1][2]

Q4: Why does the literature show different melting points? A: This is a classic sign of polymorphism.[1] Different crystal forms have different lattice energies and, consequently, different dissolution rates.[1] If a batch is particularly hard to dissolve, it may be a more stable polymorph.[1] Protocol A (Heat/Sonication) effectively "resets" this by melting the lattice structure.[1]

References
  • PubChem . (n.d.).[1][3][4] Compound Summary: 2-Methylbut-3-yn-2-ol (Structural Analog).[1] Retrieved February 3, 2026, from [Link][1]

  • Lian, J. J., et al. (2019).[1] Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas. Journal of Organic Chemistry. (Contextualizing the cyclization risk).

  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (General principles of urea lattice energy).

Sources

Technical Support Center: Optimizing Nucleophilic Addition to Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic additions to isocyanates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical parameter: reaction temperature . Here, you will find scientifically grounded explanations and practical troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of isocyanate chemistry.

Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally affect the rate of nucleophilic addition to isocyanates?

A1: The effect of temperature on the reaction rate is primarily governed by the principles of chemical kinetics, often described by the Arrhenius equation.[1] In essence, increasing the reaction temperature provides the reacting molecules (the nucleophile and the isocyanate) with greater kinetic energy. This leads to more frequent and energetic collisions, increasing the likelihood that these collisions will overcome the activation energy barrier required for the reaction to proceed. Consequently, a higher temperature generally results in a faster reaction rate. For the reaction of aryl isocyanates with alcohols, experimental activation energies typically fall within the range of 17–54 kJ/mol, depending on the solvent and reactant ratios.[2]

The reaction is exothermic, with a heat of formation for urethanes ranging from -16 to -34 kcal/mol (-67 to -142 kJ/mol).[3] This release of heat can further accelerate the reaction, a factor that becomes critical to manage in larger-scale syntheses to prevent thermal runaway.[4]

Q2: I'm observing poor yield and slow reaction times. Is simply increasing the temperature always the best solution?

A2: While increasing the temperature does accelerate the primary nucleophilic addition, it is not a universal solution and can often introduce complications. Beyond a certain point, elevated temperatures can promote undesirable side reactions, potentially reducing the yield and purity of your target product. A critical aspect to consider is the thermal stability of the desired urethane (or urea) bond, which exists in a temperature-dependent equilibrium with the starting isocyanate and nucleophile.[3] At excessively high temperatures, this equilibrium can shift, leading to the reversion of the product back to the reactants.[3]

Furthermore, high temperatures can significantly increase the rates of side reactions such as allophanate and biuret formation, or isocyanate trimerization.[5][6] Therefore, optimizing the temperature requires a careful balance between achieving a practical reaction rate and minimizing the formation of byproducts.

Q3: My reaction is producing a significant amount of insoluble white precipitate and I'm seeing some gas evolution. What is happening and how can I fix it?

A3: This is a classic sign of moisture contamination in your reaction system.[7] Isocyanates are highly reactive towards water.[8] The initial reaction between an isocyanate and water forms an unstable carbamic acid, which then rapidly decomposes to form a primary amine and carbon dioxide gas (the source of the observed bubbling).[8][9] This newly formed amine is a potent nucleophile and will quickly react with another isocyanate molecule to produce a disubstituted urea. These ureas are often insoluble in common organic solvents, leading to the formation of a white precipitate.[7]

Troubleshooting Steps:

  • Thoroughly Dry Reagents and Solvents: Ensure all solvents are rigorously dried using appropriate methods, such as distillation from a drying agent or passing through a column of activated molecular sieves. Nucleophiles (e.g., alcohols, amines) should also be anhydrous.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. This involves using oven-dried glassware and employing techniques such as a nitrogen blanket.

  • Temperature Control: While not the root cause, excessive temperatures can exacerbate the issue if trace moisture is present by increasing the rate of the water-isocyanate reaction.

Moisture_Contamination_Pathway

Troubleshooting Guide: Side Reactions

Q4: My product is contaminated with higher molecular weight species. What are the likely side reactions at elevated temperatures?

A4: At elevated temperatures, the initial urethane or urea product can act as a nucleophile itself, reacting with another isocyanate molecule to form allophanates (from urethanes) or biurets (from ureas), respectively.[5][10] These reactions introduce branching and can lead to a broadening of the molecular weight distribution in polymeric systems.[5]

  • Allophanate Formation: This becomes particularly significant at temperatures above 100-125°C.[11] Studies have shown that even a modest increase in temperature, for instance to 145°C, can dramatically increase the formation of allophanate linkages.[5]

  • Biuret Formation: This reaction occurs when a urea product reacts with another isocyanate. The formation of biuret is also temperature-dependent and is a known impurity in the production of urea.[12]

Side_Reactions

Q5: I am using a catalyst to speed up my reaction at a lower temperature, but I am still getting byproducts. Why is this happening?

A5: Catalysts can be a double-edged sword. While they effectively lower the activation energy for the desired nucleophilic addition, they can also catalyze side reactions.[13] For instance, many catalysts that promote urethane formation also promote isocyanate trimerization, leading to the formation of highly stable, six-membered isocyanurate rings.[6] The choice of catalyst and its concentration, in conjunction with temperature, is crucial.

Some catalysts, particularly tertiary amines and certain organometallic compounds, are known to promote trimerization, a reaction that can be slow at room temperature but accelerates significantly with heating.[7][14] If you are observing byproducts even at lower temperatures, consider the following:

  • Catalyst Selectivity: Some catalysts are more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[13] Researching and selecting a catalyst with high selectivity for your desired transformation is key.

  • Catalyst Concentration: The concentration of the catalyst can influence the relative rates of the desired reaction and side reactions. It is advisable to screen a range of catalyst loadings.

  • Pot Life: The combination of catalyst and temperature will determine the pot life of your reaction mixture.[15] A highly active catalyst system may lead to a very short pot life, especially at elevated temperatures.

Experimental Protocols & Data

Protocol: General Procedure for Temperature Optimization
  • Setup: Assemble oven-dried glassware under a positive pressure of an inert gas (e.g., nitrogen). Equip the reaction flask with a magnetic stirrer, a thermocouple to monitor the internal temperature, and a condenser.

  • Reagent Preparation: Use anhydrous solvents and reagents. If necessary, dry them immediately before use.

  • Initial Temperature: Begin the reaction at a low temperature (e.g., 0°C or room temperature) by adding the isocyanate solution dropwise to the stirred solution of the nucleophile (and catalyst, if used).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, IR spectroscopy to follow the disappearance of the -NCO peak at ~2270 cm⁻¹, or HPLC).[2]

  • Incremental Temperature Increase: If the reaction is sluggish, slowly increase the temperature in controlled increments (e.g., 10-15°C). Allow the reaction to stir at each new temperature for a set period, taking aliquots for analysis at each stage.

  • Analysis: Analyze the aliquots to determine the consumption of starting materials and the formation of the desired product versus byproducts.

  • Optimal Temperature Identification: The optimal temperature is the lowest temperature that provides a reasonable reaction rate with the highest selectivity for the desired product within an acceptable timeframe.

Table 1: Influence of Temperature on Isocyanate Reactions
Temperature RangePrimary ReactionCommon Side ReactionsKey Considerations
0 - 40°C Nucleophilic addition (urethane/urea formation)Reaction with trace moisture.Generally good selectivity. Reaction rates may be slow, often requiring a catalyst.
40 - 80°C Accelerated nucleophilic addition.Increased reaction with moisture; potential for trimerization with certain catalysts.A common range for achieving a balance between rate and selectivity.[9]
80 - 125°C Rapid nucleophilic addition.Allophanate/biuret formation begins to be significant.[11] Trimerization rate increases.Increased risk of side products. Careful monitoring is essential.
>125°C Very rapid reaction.Significant allophanate/biuret formation.[5] Urethane/urea bond reversion becomes possible.[3]High risk of low yield and product impurity. Generally avoided unless targeting specific structures like isocyanurates.

References

  • V. V. V. S. S. S. R. R. K. N. D. L. G. R. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. pubs.acs.org. Retrieved January 29, 2026, from [Link]

  • (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol... - ResearchGate. ResearchGate. Retrieved January 29, 2026, from [Link]

  • (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). pubs.rsc.org. Retrieved January 29, 2026, from [Link]

  • Kégl, T., Kuki, Á., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Retrieved January 29, 2026, from [Link]

  • (n.d.). Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka. Patsnap. Retrieved January 29, 2026, from [Link]

  • Stirna, U., Misane, M., Vilsone, D., & Sevastyanova, I. (2021). Time–temperature superposition for kinetic mapping of solventless autocatalytic addition of diisocyanates and macrodiols. PMC. Retrieved January 29, 2026, from [Link]

  • (n.d.). Reactions of isocyanates with active hydrogen compounds. ScienceDirect. Retrieved January 29, 2026, from [Link]

  • (n.d.). Isocyanate - Wikipedia. Wikipedia. Retrieved January 29, 2026, from [Link]

  • Li, Z., & Driver, T. G. (2020). Nucleophilic Isocyanation. PMC. Retrieved January 29, 2026, from [Link]

  • Kégl, T., Kuki, Á., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. Retrieved January 29, 2026, from [Link]

  • (n.d.). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. pubs.acs.org. Retrieved January 29, 2026, from [Link]

  • (n.d.). (PDF) Catalysts for Isocyanate Cyclotrimerization - ResearchGate. ResearchGate. Retrieved January 29, 2026, from [Link]

  • (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF - ResearchGate. ResearchGate. Retrieved January 29, 2026, from [Link]

  • (n.d.). Effect of catalysts on the reaction of an aliphatic isocyanate and water - ResearchGate. ResearchGate. Retrieved January 29, 2026, from [Link]

  • (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner. American Chemical Society. Retrieved January 29, 2026, from [Link]

  • (n.d.). THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS - Canadian Science Publishing. cdnsciencepub.com. Retrieved January 29, 2026, from [Link]

  • Heintz, A. M., & Jones, F. N. (2003). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures | Macromolecules. ACS Publications. Retrieved January 29, 2026, from [Link]

  • (n.d.). WO2015150408A1 - Isocyanate trimerization catalyst for making polyisocyanurate comprising foams - Google Patents. Google Patents.
  • (n.d.). Formation of allophanates and biurets. | Download Scientific Diagram - ResearchGate. ResearchGate. Retrieved January 29, 2026, from [Link]

  • (n.d.). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon? - Quora. Quora. Retrieved January 29, 2026, from [Link]

  • (n.d.). Formation of allophanate groups at temperature interval of (100–125) °C... - ResearchGate. ResearchGate. Retrieved January 29, 2026, from [Link]

  • (n.d.). Cutting-Edge Catalysis Methods for Isocyanate Synthesis - Patsnap Eureka. Patsnap. Retrieved January 29, 2026, from [Link]

  • (n.d.). GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Safe Work Australia. Retrieved January 29, 2026, from [Link]

  • (n.d.). The Arrhenius equation | Kinetics | AP Chemistry | Khan Academy - YouTube. YouTube. Retrieved January 29, 2026, from [Link]

  • Wang, J., Zhang, C., Deng, Y., & Zhang, P. (2022). A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams. PubMed. Retrieved January 29, 2026, from [Link]

  • P. G. A. P. N. P. J.-M. C. (n.d.). How Increasing Amounts of Trimerization Catalyst Impact the Formation, Isocyanurate Content, and Microstructure of Poly(urethane-isocyanurate) Rigid Foams | Industrial & Engineering Chemistry Research. pubs.acs.org. Retrieved January 29, 2026, from [Link]

  • (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach - IRSST. IRSST. Retrieved January 29, 2026, from [Link]

  • (n.d.). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates | Request PDF - ResearchGate. ResearchGate. Retrieved January 29, 2026, from [Link]

  • (n.d.). US3716535A - Trimerization of isocyanates - Google Patents. Google Patents.
  • (n.d.). Isocyanates: Control measures guideline - Canada.ca. Canada.ca. Retrieved January 29, 2026, from [Link]

  • (n.d.). Temperature Requirements for Processing Cast Polyurethane Systems. Gantrade. Retrieved January 29, 2026, from [Link]

  • L. C. C. M. S. A. D. A. S. C. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D. pubs.rsc.org. Retrieved January 29, 2026, from [Link]

  • (n.d.). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS - Canadian Science Publishing. cdnsciencepub.com. Retrieved January 29, 2026, from [Link]

  • (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips - BHHC Safety Center. BHHC. Retrieved January 29, 2026, from [Link]

  • (n.d.). Causes of Biuret in Urea Manufacturing & Control Methods - Risso Chemical. Risso Chemical. Retrieved January 29, 2026, from [Link]

  • S. S. S. A. W. (2017). The effect of polymerization temperature on polyurethane synthesis using Calophyllum inophyllum oil-based polyol - AIP Publishing. pubs.aip.org. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Purification of (2-methylbut-3-yn-2-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-methylbut-3-yn-2-yl)urea. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with residual amine impurities in their reaction mixtures. The presence of these basic, nucleophilic impurities can interfere with subsequent synthetic steps, biological assays, and final product specifications. This document provides a series of troubleshooting guides and frequently asked questions to help you select and execute the most effective purification strategy for your specific needs.

Section 1: Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of unreacted amine impurities in my crude (2-methylbut-3-yn-2-yl)urea?

A1: Initial assessment of your crude product is critical. We recommend a combination of techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Co-spot your crude material alongside your starting amine on a silica plate. Visualize with a UV lamp and then with a potassium permanganate or ninhydrin stain. Ninhydrin is particularly effective as it develops a characteristic colored spot (typically purple or yellow) with primary and secondary amines, while your urea product should remain largely uncolored.

  • ¹H NMR Spectroscopy: Proton NMR is highly diagnostic. Unreacted amines often have characteristic signals (e.g., N-H protons, alpha-protons) that are distinct from your product's signals. Integrating these signals relative to a product signal can provide a rough estimate of the impurity level.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most definitive evidence. You will see a separate peak for the amine impurity with a corresponding mass-to-charge ratio (m/z) in the mass spectrum, confirming its identity and allowing for quantification.

Q2: What is the most direct method for removing a significant amount (>5%) of amine impurity?

A2: For high levels of basic impurities, an acid-base liquid-liquid extraction is the most robust and scalable method. This technique exploits the basicity of the amine, which can be protonated to form a water-soluble salt, while your neutral urea product remains in the organic layer. See Section 2, Method 1 for a detailed protocol.[1][2]

Q3: I've removed the bulk of the impurity, but my product is still not pure enough and won't crystallize. What should I do?

A3: This is a common scenario when trace impurities inhibit crystallization. Your best option is flash column chromatography . It offers high resolving power to separate compounds with similar polarities. For separating a neutral urea from a basic amine, standard silica gel is often sufficient, as the amine will interact more strongly with the acidic silica. See Section 2, Method 3 for guidance.

Q4: My product looks clean by NMR, but LC-MS shows a trace amount (<1-2%) of amine. What is the most efficient removal method?

A4: For removing trace amounts of amine without resorting to a full chromatographic separation, scavenger resins are ideal.[3] These are solid-supported reagents that covalently bind to the amine impurity, which can then be removed by simple filtration. This method is fast, efficient, and avoids introducing additional solvent or reagent to your product. Refer to Section 2, Method 4 for the protocol.

Q5: Which purification strategy is most suitable for a large-scale (>100 g) synthesis?

A5: On a large scale, efficiency and cost are paramount. A two-step approach is often best:

  • Perform an acid-base extraction to remove the bulk of the amine impurity. This is highly scalable and uses inexpensive reagents.

  • Follow this with recrystallization of the isolated crude product to achieve high purity. This step removes not only the residual amine but also other non-basic organic impurities. See Section 2, Method 2 for details on selecting a solvent system.

Section 2: Troubleshooting and Detailed Purification Protocols

This section provides detailed, step-by-step protocols for the four primary methods of removing amine impurities from (2-methylbut-3-yn-2-yl)urea.

Method 1: Acid-Base Liquid-Liquid Extraction
  • Principle of Causality: This method leverages the difference in acid-base properties between the neutral urea product and the basic amine impurity. By washing the organic solution with a dilute aqueous acid, the amine (R-NH₂) is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral urea remains partitioned in the less polar organic solvent.[1][4]

  • When to Use: Ideal for removing >2-3% of amine impurity from small to very large-scale reactions. It is the most common and cost-effective first-pass purification step.

  • Detailed Experimental Protocol:

    • Dissolve the crude (2-methylbut-3-yn-2-yl)urea in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. A typical concentration is 5-10 mL of solvent per gram of crude material.

    • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup.

    • Allow the layers to separate completely. Drain the lower aqueous layer.

    • Repeat the wash with 1 M HCl (steps 2-4) one to two more times. The number of washes depends on the amount of impurity.

    • Critical Step (Back-Wash): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.

    • Wash the organic layer one final time with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the purified product.

    • Verification: Analyze a small sample of the product by TLC or LC-MS to confirm the absence of the amine impurity.

  • Troubleshooting:

    • Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine and swirl gently. Letting the funnel stand for an extended period can also help break the emulsion.

    • Product Precipitation: If your urea product has some aqueous solubility, it may precipitate at the interface. If this occurs, add more organic solvent to redissolve it.

Method 2: Recrystallization
  • Principle of Causality: Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the (2-methylbut-3-yn-2-yl)urea completely at an elevated temperature but poorly at a low temperature. The impurities, present in a smaller concentration, should either be insoluble at the high temperature (allowing for hot filtration) or remain soluble in the cold solvent (mother liquor) after the desired product has crystallized.[5]

  • When to Use: To achieve the highest level of purity, especially for crystalline solids. It is effective for removing small to moderate amounts of impurities after a primary purification step or for removing trace impurities that inhibit solidification.

  • Detailed Experimental Protocol:

    • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small batches of your crude product in various solvents. See the table below for suggestions. An ideal system is often a binary mixture (e.g., ethanol/water, ethyl acetate/hexanes).

    • Place the crude urea into an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a binary pair) to the flask while heating and stirring until the solid just dissolves completely.

    • If using a binary system, add the second solvent (the "anti-solvent") dropwise until the solution becomes faintly cloudy. Then, add a few drops of the first solvent to clarify the solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

    • Verification: Check the purity of the crystals by melting point analysis (a sharp melting point indicates high purity) and an appropriate analytical technique (NMR, LC-MS).

  • Data Presentation: Recrystallization Solvent Selection Guide

    Solvent Boiling Point (°C) Polarity Comments
    Water 100 High May have high solubility due to H-bonding groups. Good for use as a co-solvent.
    Ethanol/Methanol 78 / 65 High Good general solvents for polar compounds. Often used in a mixture with water or hexanes.[5]
    Ethyl Acetate 77 Medium Excellent choice; often provides a good solubility differential with temperature.
    Isopropanol 82 Medium Similar to ethanol but less volatile.
    Toluene 111 Low May be useful if the product is less polar.

    | Hexanes/Heptane | 69 / 98 | Non-polar | Typically used as the anti-solvent in a binary system with a more polar solvent. |

Method 3: Flash Column Chromatography
  • Principle of Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). The neutral urea product will likely have a moderate affinity for the silica gel, while the basic amine impurity will adsorb more strongly, leading to a slower elution. This difference in retention time allows for their separation.

  • When to Use: When extraction and recrystallization fail, or when dealing with non-crystalline (oily) products. It is highly effective but can be more time-consuming and uses more solvent than other methods.

  • Detailed Experimental Protocol:

    • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3 and show good separation from the amine spot. A common starting point is a mixture of ethyl acetate and hexanes.

    • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

    • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

    • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Verification: Confirm purity with NMR and/or LC-MS.

  • Troubleshooting:

    • Amine "Streaking" on TLC/Column: Amines can streak on acidic silica gel. If this is an issue, add 0.5-1% triethylamine to your eluent system. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.[6]

    • Poor Separation: If separation is poor, try a less polar eluent system (this will cause all compounds to elute more slowly, increasing resolution) or switch to a different stationary phase like basic alumina.

Method 4: Amine Scavenger Resins
  • Principle of Causality: Scavenger resins are functionalized polymers that act as immobilized reagents. For amine removal, resins functionalized with electrophilic groups (like isocyanate or aldehyde) are used.[7][8] When the crude product solution is mixed with the resin, the amine impurity reacts covalently and irreversibly with the resin. The desired urea product does not react and remains in solution. The resin-bound impurity is then simply filtered off.

  • When to Use: Best for removing trace amounts (<2%) of primary or secondary amine impurities in the final purification step. It is a very "clean" and rapid method.

  • Detailed Experimental Protocol:

    • Dissolve the crude (2-methylbut-3-yn-2-yl)urea in a suitable solvent (e.g., dichloromethane, THF, acetonitrile).

    • Select an appropriate scavenger resin. Isocyanate-functionalized resins are highly effective for both primary and secondary amines.[9]

    • Add the scavenger resin to the solution. A typical loading is 2-3 molar equivalents of resin functional groups relative to the estimated amount of amine impurity.

    • Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to determine when the amine has been completely consumed.

    • Filter the mixture to remove the resin.

    • Wash the collected resin with a small amount of fresh solvent to recover any product that may have been retained.

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the highly pure product.

    • Verification: Confirm the complete removal of the amine by a high-sensitivity analytical method like LC-MS.

Section 3: Method Selection Guide and Workflow

Choosing the correct purification strategy depends on the scale of your reaction and the level of impurity. The following workflow and comparison table will help guide your decision.

Purification Strategy Workflow

PurificationWorkflow cluster_start Initial Analysis cluster_high High Impurity (>2%) cluster_low Trace Impurity (<2%) Crude Crude Product from Reaction Analyze Analyze by TLC / NMR / LC-MS Crude->Analyze Decision Assess Impurity Level Analyze->Decision Extraction Method 1: Acid-Base Extraction Decision->Extraction High Scavenger Method 4: Scavenger Resin Decision->Scavenger Low Recrystallize_low Method 2: Recrystallization Extraction->Recrystallize_low Optional Final Polish Final Pure (2-methylbut-3-yn-2-yl)urea Extraction->Final If sufficiently pure Chromatography Method 3: Column Chromatography Chromatography->Final Scavenger->Final Recrystallize_low->Final

Caption: Decision workflow for selecting a purification method.

Comparison of Purification Methods
FeatureAcid-Base ExtractionRecrystallizationFlash ChromatographyScavenger Resins
Primary Use Bulk impurity removalHigh-purity polishingDifficult separations, oilsTrace impurity removal
Scale Excellent (mg to kg)Good (mg to kg)Poor to Fair (mg to ~50g)Excellent (mg to kg)
Speed FastSlow (requires cooling)Moderate to SlowFast (plus reaction time)
Solvent Usage ModerateLow to ModerateHighLow
Cost LowLowHigh (silica, solvents)High (resin cost)
Purity Achieved Good to ExcellentVery HighVery HighExcellent

References

  • Vertex AI Search. (2026).
  • Solubility of Things. (2026). 2-Methylbut-3-yn-2-ol.
  • OECD Existing Chemicals Database. (1995). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
  • Organic Chemistry Portal. (2022).
  • PubChem. (2026). 2-Methyl-3-butyn-2-ol.
  • Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Google Patents. (2009).
  • Wikipedia. (2026). Urea.
  • European Patent Office. (2007). EP1857439A1 - Method for purifying aqueous urea solution.
  • ChemScene. (2026). (2-Methylbut-3-yn-2-yl)urea.
  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • NileRed. (2016).
  • Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Sciencemadness Discussion Board. (2012).
  • Google Patents. (2009).
  • Amerigo Scientific. (2026). Scavenger Resins.
  • University of Rochester Department of Chemistry. (2026). Workup: Amines.
  • ResearchGate. (2025). A novel synthesis of [2H6]2-methyl-3-butyn-2-ol.
  • PubMed. (1990).
  • Sigma-Aldrich. (2000). Covalent Scavengers for Primary and Secondary Amines.
  • Google Patents. (1959). US2892870A - Process for purifying and crystallizing urea.
  • Wikipedia. (2023). Acid–base extraction.
  • Diyala Journal of Medicine. (2012).
  • Advanced ChemTech. (2001). Resins with Functional Groups as Scavengers.
  • Journal of Advanced Scientific Research. (2011).
  • China/Asia On Demand (CAOD). (2014).
  • University of Alberta. (2026).
  • Medical Mycology. (1998).
  • BOC Sciences. (2026). Urea Impurities.
  • Reddit. (2021). Amine workup. r/Chempros.
  • SciRP.org. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins.
  • PubMed. (2022). Investigating purification and activity analysis of urease enzyme extracted from jack bean source: A green chemistry approach.

Sources

Validation & Comparative

1H NMR Characterization of (2-methylbut-3-yn-2-yl)urea: A Precision Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of (2-methylbut-3-yn-2-yl)urea in DMSO-d6 Content Type: Technical Comparison & Application Guide

Executive Summary

For researchers synthesizing heterocycles or characterizing propargyl-urea intermediates, (2-methylbut-3-yn-2-yl)urea presents a unique spectroscopic challenge. While Chloroform-d (


) is the standard solvent for many organics, it fails here due to poor solubility and rapid proton exchange.

Dimethyl sulfoxide-d6 (


)  is the superior alternative, offering complete solubility and distinct resolution of the labile urea protons. However, this choice introduces a critical analytical risk: the potential overlap of the terminal alkyne proton with the solvent’s water signal.

This guide provides the definitive spectral assignment, a comparative performance analysis against


, and a self-validating protocol to ensure data integrity.
Part 1: Structural Analysis & Assignment Logic[1]

The molecule consists of three distinct magnetic environments: the gem-dimethyl anchor, the terminal alkyne handle, and the urea moiety. Understanding the electronic influence of these groups is required for accurate assignment.[1]

The Structural Map

The following diagram illustrates the proton environments labeled for the assignment table.

G Mol (2-methylbut-3-yn-2-yl)urea Alkyne Terminal Alkyne (A) (≡C-H) Shielded by Anisotropy Mol->Alkyne Methyl Gem-Dimethyl (B) (-C(CH3)2) Intense Singlet Mol->Methyl NH_Internal Internal Urea NH (C) (-NH-) Deshielded Amide-like Mol->NH_Internal NH_Terminal Terminal Urea NH2 (D) (-NH2) Broad/Split in DMSO NH_Internal->NH_Terminal Conjugated System

Figure 1: Structural breakdown of proton environments. Note the distinction between the internal NH and terminal NH2 protons.

Part 2: Experimental Data (DMSO-d6)

The following values represent the standard chemical shifts observed in dry


 at 298 K.
LabelProton EnvironmentShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
B

1.50 – 1.60 Singlet (s)6HThe gem-dimethyls are chemically equivalent. They appear upfield but are slightly deshielded by the adjacent electronegative nitrogen and alkyne unsaturation.[1]
A

3.05 – 3.25 Singlet (s)1HCRITICAL: In

, this proton shifts downfield (compared to

) due to H-bonding with the sulfoxide oxygen. It sits dangerously close to the

signal (3.33 ppm).[1]
D

5.60 – 5.90 Broad s / d2HThe quadrupole moment of Nitrogen often broadens this signal.[1] In dry

, distinct splitting may be observed due to restricted rotation.[1]
C

6.20 – 6.50 Singlet (s)1HThe internal amide-like proton is more deshielded than the terminal amine due to the electron-withdrawing effect of the tertiary carbon and carbonyl group.

Technical Note: The coupling constant (


) for the alkyne proton is typically negligible (singlet) because it is separated from the nearest protons by a quaternary carbon. However, long-range coupling (

) is theoretically possible but rarely resolved in routine spectra.[1]
Part 3: Comparative Analysis (DMSO-d6 vs. CDCl3)

Choosing the right solvent is not just about solubility; it is about spectral fidelity.[1]

1. The Urea Proton Problem (

Failure)

In


, urea protons undergo rapid chemical exchange and possess fast quadrupolar relaxation rates.[1]
  • Result: The NH signals (C and D) appear as extremely broad humps or disappear entirely into the baseline.[1] Integration becomes impossible.

  • DMSO Solution:

    
     is a strong hydrogen bond acceptor.[1] It "locks" the NH protons in place, slowing the exchange rate significantly. This sharpens the peaks, allowing for accurate integration and verification of the urea structure.
    
2. The Water/Alkyne Interference Risk (

Failure)

This is the primary trade-off.

  • The Conflict: The residual water peak in

    
     appears at 3.33 ppm .[2][3] The alkyne proton appears at ~3.10 ppm .[1]
    
  • The Risk: If your sample or solvent is "wet," the broad water signal will swallow the alkyne singlet, making it impossible to confirm the presence of the triple bond.

  • CDCl3 Advantage: In

    
    , water appears at 1.56 ppm , far removed from the alkyne (which resonates at ~2.20 ppm in chloroform).
    
Decision Matrix: Which Solvent?

DecisionTree Start Goal: Characterize (2-methylbut-3-yn-2-yl)urea Q1 Is quantification of Urea (NH) required? Start->Q1 Branch1 YES (Need full structure conf.) Q1->Branch1 Branch2 NO (Just checking Alkyne/Me) Q1->Branch2 SolventA USE DMSO-d6 *Must be dry* Branch1->SolventA SolventB USE CDCl3 or Acetone-d6 (If solubility permits) Branch2->SolventB Warning Warning: Alkyne peak (3.1 ppm) may overlap with H2O (3.33 ppm) SolventA->Warning

Figure 2: Solvent selection workflow based on analytical requirements.

Part 4: Validated Experimental Protocol

To ensure a publication-quality spectrum in


 without water interference, follow this "Self-Validating" protocol.

Materials:

  • Compound: (2-methylbut-3-yn-2-yl)urea (>5 mg).[1]

  • Solvent:

    
     (99.9 atom % D), preferably from a fresh ampoule.[1]
    
  • Desiccant (Optional): Activated 3Å molecular sieves.[1]

Step-by-Step:

  • Sample Drying (Crucial):

    • The urea derivative is hygroscopic.[1] Dry the solid compound under high vacuum (<1 mbar) for at least 1 hour before dissolution. This minimizes the water peak intensity.[1][4]

  • Preparation:

    • Dissolve ~10 mg of the compound in 0.6 mL of

      
      .
      
    • Pro-Tip: Do not heat the sample to dissolve it if possible; heating promotes H/D exchange with any residual water, broadening the peaks.

  • Acquisition:

    • Run a standard proton sequence (typically 16 or 32 scans).[1]

    • Validation Check: Look at the region between 3.0 and 3.5 ppm.[1]

      • Pass: You see a sharp singlet at ~3.1 ppm (Alkyne) and a separate signal at 3.33 ppm (Water).[1]

      • Fail: You see one large blob at 3.3 ppm.[1]

  • Rescue Protocol (If Validation Fails):

    • If the alkyne is obscured, add 1-2 beads of activated 3Å molecular sieves directly to the NMR tube and let stand for 15 minutes. The water peak will diminish, revealing the alkyne singlet. Alternatively, run the spectrum in Acetone-d6 (Water = 2.84 ppm, Alkyne ~2.9 ppm) if solubility allows.

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Grating Spectra."[1] J. Org.[1][2][5] Chem.1997 , 62, 7512–7515.[1][5] Link[1]

    • Source for solvent residual peaks and w
  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][5] Org.[1][5][6] Process Res. Dev.2016 , 20, 661–667.[1] Link[1]

    • Upd
  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Alkynes."[1] University of Wisconsin-Madison.[1] Link

    • Authoritative source for alkyne anisotropy and chemical shift ranges.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds."[1] 7th Edition, John Wiley & Sons.[1]

    • General reference for Urea NH proton behavior in polar aprotic solvents.

Sources

Comparative Analysis of ATR vs. Transmission FTIR for Alkyne and Urea Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, alkynes and ureas represent two of the most critical pharmacophores. Alkynes serve as "click chemistry" handles and rigid linkers, while ureas are ubiquitous in kinase inhibitors (e.g., Sorafenib) due to their ability to form directional hydrogen bond networks.

This guide compares the two dominant sampling techniques for characterizing these moieties: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) . While ATR is the industry standard for throughput, this guide argues that for specific structural confirmations—particularly internal alkynes and hydrogen-bonding urea networks—a hybrid approach or specific protocol adjustments are required to prevent false negatives or spectral artifacts.

Vibrational Theory & Mechanistic Grounding

The Alkyne Challenge: Dipole Moments

The visibility of the carbon-carbon triple bond (C≡C) in FTIR is strictly governed by the selection rule: absorption requires a change in dipole moment .

  • Terminal Alkynes (

    
    ):  Possess a strong dipole change during vibration. The 
    
    
    
    stretch is distinct and sharp (~3300 cm⁻¹).
  • Internal Alkynes (

    
    ):  If the substituents 
    
    
    
    and
    
    
    are symmetric or electronically similar, the change in dipole moment is negligible. This renders the C≡C stretch (~2100–2260 cm⁻¹) IR silent or extremely weak, often requiring Raman spectroscopy for confirmation.
The Urea Complexity: Resonance and H-Bonding

Ureas (


) exhibit complex vibrational modes similar to amides but with unique resonance contributions.[1]
  • Resonance: The lone pairs on the two nitrogens compete for donation into the carbonyl

    
    -system, lowering the C=O bond order and frequency compared to ketones.
    
  • Hydrogen Bonding: Ureas are aggressive hydrogen bond donors and acceptors. In the solid state, the N-H and C=O peak positions are heavily dependent on the crystal lattice packing.

    • Critical Artifact: High-pressure contact in ATR can mechanically deform the crystal lattice, altering H-bond lengths and shifting peak positions by 2–10 cm⁻¹ compared to non-contact methods.

Comparative Analysis: ATR vs. Transmission (KBr)

Technology Overview
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet)
Physics Evanescent wave absorption (surface only).Direct beam transmission (bulk).
Pathlength Fixed/Short (~2 µm penetration).Variable (depends on pellet thickness).
Water Sensitivity Low (easy to background subtract).High (KBr is hygroscopic).
Sample Stress High (Anvil pressure deforms lattice).Moderate (Grinding/Pressing).
Alkyne Sensitivity Low (Weak signals often lost).High (Better S/N for weak bands).
Performance on Target Functional Groups
Scenario A: The Internal Alkyne
  • ATR Performance: Poor. The effective pathlength of ATR decreases at higher wavenumbers (Penetration depth

    
    ). Since the C≡C stretch is a high-frequency/low-intensity mode, it is often indistinguishable from baseline noise in ATR.
    
  • KBr Performance: Superior. The ability to increase sample concentration in the pellet allows for the amplification of weak signals, making the "silent" internal alkyne visible.

Scenario B: The Urea Pharmacophore
  • ATR Performance: Good but Artifact-Prone. Excellent for routine ID. However, the pressure applied by the ATR anvil can force a polymorphic transition or disrupt the H-bonding network, causing the Amide I & II bands to shift.

  • KBr Performance: Risky. The hygroscopic nature of KBr attracts atmospheric water. Water has intense bending vibrations near 1640 cm⁻¹, which directly overlaps with the Urea C=O (Amide I) band, leading to integration errors.

Experimental Protocols (Self-Validating)

Protocol A: High-Sensitivity Transmission (For Internal Alkynes)

Goal: Maximize Signal-to-Noise (S/N) for weak dipole changes.

  • Preparation: Grind 2 mg of sample with 200 mg of spectroscopic grade KBr.

    • Validation Step: Ensure KBr has been stored at 110°C. Run a "blank" pellet first; if -OH bands appear >3400 cm⁻¹, the KBr is wet.

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

    • Why: Vacuum removes trapped air/moisture that scatters light.

  • Acquisition: Collect 64 scans at 2 cm⁻¹ resolution.

    • Validation Step: Check the baseline at 2000 cm⁻¹. If it slopes heavily, particle size is too large (scattering). Regrind.

Protocol B: Artifact-Free ATR (For Ureas)

Goal: Accurate peak position without pressure-induced shifts.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect background with the anvil down (if the anvil tip touches the crystal) or up (if it doesn't), matching the sample state.

  • Sample Application: Place solid powder to cover the crystal eye.

  • Pressure Titration (The Critical Step):

    • Apply low pressure first. Record spectrum.

    • Increase pressure incrementally.

    • Validation Step: Overlay the spectra.[2] If the Amide I peak (1630–1690 cm⁻¹) shifts or changes shape significantly with pressure, you are inducing a lattice deformation. Report the low-pressure value.

Data Analysis & Peak Assignments

The following table summarizes the critical diagnostic bands.

Functional GroupModeWavenumber (cm⁻¹)IntensityNotes
Terminal Alkyne

Stretch
3260 – 3330Strong/Sharp Diagnostic.[3] Do not confuse with broad O-H/N-H.
Terminal Alkyne

Stretch
2100 – 2140WeakVisible in ATR and KBr.
Internal Alkyne

Stretch
2190 – 2260Very Weak Often invisible in ATR. Use KBr or Raman.
Urea N-H Stretch3300 – 3500Medium (Doublet)Primary ureas show two bands; Secondary show one.
Urea C=O (Amide I)1630 – 1690Very Strong Position lowers with H-bonding strength.
Urea N-H Bend (Amide II)1550 – 1640Strong"Mixed mode" (N-H bend + C-N stretch).

Decision Workflows (Visualization)

Method Selection Workflow

This logic gate ensures the correct technique is chosen based on the analyte's chemical limitations.

MethodSelection Start Sample Analysis Request CheckAlkyne Contains Internal Alkyne? Start->CheckAlkyne CheckUrea Contains Urea/Amide? CheckAlkyne->CheckUrea No (Terminal or None) Decision1 Is Signal Intensity Critical? CheckAlkyne->Decision1 Yes Decision2 Is Precise H-Bonding Analysis Needed? CheckUrea->Decision2 Yes ATR Method: ATR (Diamond) CheckUrea->ATR No Decision1->CheckUrea No KBr Method: Transmission (KBr) Decision1->KBr Yes (Weak Dipole) Raman Consider Raman Spectroscopy Decision1->Raman Extremely Weak/Symmetric Decision2->ATR Routine ID (Fast) Decision2->KBr High Res / No Pressure Artifacts Warning Warning KBr->Warning Requires Dry Environment

Caption: Decision tree for selecting between ATR and Transmission based on the specific limitations of alkyne symmetry and urea hydrogen bonding sensitivity.

Spectral Interpretation Logic

A self-validating flow for assigning peaks in the complex 1500–3500 cm⁻¹ region.

SpectralLogic Input Raw Spectrum Region1 Region: 3200-3500 cm⁻¹ Input->Region1 Region2 Region: 2100-2300 cm⁻¹ Input->Region2 Region3 Region: 1500-1700 cm⁻¹ Input->Region3 DecisionSharp Is Peak Sharp? Region1->DecisionSharp AlkyneCC Alkyne (C≡C) Region2->AlkyneCC Weak Band Present UreaCO Urea (C=O / Amide I) Region3->UreaCO Strong Band ~1660 DecisionBroad Is Peak Broad? DecisionSharp->DecisionBroad No AlkyneCH Terminal Alkyne (≡C-H) DecisionSharp->AlkyneCH Yes UreaNH Urea/Amide (N-H) DecisionBroad->UreaNH Yes (Doublet/Singlet)

Caption: Logical workflow for distinguishing overlapping signals, specifically separating sharp Alkyne C-H stretches from broader Urea N-H stretches.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectrum of Phenylurea. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Detailed tables on Alkyne/Urea frequencies).

  • Grdadolnik, J. (2002).[4][5] ATR-FTIR Spectroscopy: Its Advantages and Limitations. Acta Chimica Slovenica. (Source for ATR pressure/penetration depth artifacts).

  • Kazarian, S. G., & Chan, K. L. A. (2006).[6] Applications of ATR-FTIR spectroscopic imaging to biomedical samples. Biochimica et Biophysica Acta (BBA)-Biomembranes. (Discussion on Amide band analysis).

Sources

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